molecular formula C22H23NO5 B028935 N-Fmoc-L-threonine Allyl Ester CAS No. 136523-92-7

N-Fmoc-L-threonine Allyl Ester

Cat. No.: B028935
CAS No.: 136523-92-7
M. Wt: 381.4 g/mol
InChI Key: GLXCMMPBFKKXPV-VLIAUNLRSA-N
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Description

N-Fmoc-L-threonine Allyl Ester is a strategically protected amino acid building block critical for Finoc-based solid-phase peptide synthesis (SPPS). Its core research value lies in the orthogonal protection of its functional groups: the amine is safeguarded by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxylic acid is protected by an acid-labile allyl ester. This configuration allows for precise, sequential deprotection in complex peptide assembly. The compound is particularly invaluable for the synthesis of peptide segments containing side-chain branched structures or for use in convergent synthetic strategies. Its application extends to the preparation of complex biomolecules, where it facilitates the incorporation of threonine residues without side-chain racemization or degradation during the elongation of the peptide backbone. Furthermore, threonine and its derivatives are of significant interest in biochemical research, serving as substrates for enzymes such as serine hydroxymethyltransferase (SHMT) and threonine aldolases, which play key roles in one-carbon metabolism and the synthesis of other amino acids . The robust protection offered by the allyl ester ensures compatibility with standard piperidine-based Fmoc deprotection cycles, making this derivative a reliable and specialized reagent for advanced peptide chemistry and medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCMMPBFKKXPV-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467098
Record name N-Fmoc-L-threonine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136523-92-7
Record name N-Fmoc-L-threonine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Fmoc-L-threonine Allyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern peptide chemistry. The information is tailored for professionals in research, chemical sciences, and drug development, offering detailed experimental protocols and structured data for practical application.

Core Chemical Properties

This compound is a strategically protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminal carboxylic acid is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either terminus, providing significant flexibility in the synthesis of complex peptides.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource
CAS Number 136523-92-7[2][3]
Molecular Formula C₂₂H₂₃NO₅[2]
Molecular Weight 381.42 g/mol [2]
Exact Mass 381.15762283 Da[3]
Boiling Point 597.238°C at 760 mmHg[4]
Flash Point 314.999°C[4]
LogP 3.20810[4]
Refractive Index 1.584[4]
Storage Conditions 2-8°C[4]

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: N-terminal Fmoc protection of L-threonine followed by esterification of the carboxylic acid with allyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Fmoc protection and DCC/DMAP-mediated esterification.[3][4]

Step 1: N-Fmoc Protection of L-threonine

  • Dissolution: Dissolve L-threonine in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane dropwise while maintaining the temperature and pH.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the N-Fmoc-L-threonine.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Allyl Esterification

  • Reactant Mixture: In a round-bottom flask, dissolve N-Fmoc-L-threonine in anhydrous dichloromethane (DCM). Add allyl alcohol, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filtration: Remove the DCU precipitate by filtration.

  • Work-up: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

Synthesis_Workflow cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: Allyl Esterification L-Threonine L-Threonine Reaction_1 N-Fmoc Protection L-Threonine->Reaction_1 Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction_1 N-Fmoc-L-Threonine N-Fmoc-L-Threonine Reaction_1->N-Fmoc-L-Threonine Reaction_2 Esterification N-Fmoc-L-Threonine->Reaction_2 Allyl_Alcohol Allyl_Alcohol Allyl_Alcohol->Reaction_2 DCC_DMAP DCC / DMAP DCC_DMAP->Reaction_2 Final_Product N-Fmoc-L-threonine Allyl Ester Reaction_2->Final_Product

Caption: Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the incorporation of threonine into a peptide sequence during Fmoc-based SPPS. The allyl ester serves as a C-terminal protecting group that is orthogonal to the acid-labile side-chain protecting groups (e.g., t-butyl) and the base-labile Fmoc group.[1]

Experimental Protocol: Coupling to a Solid Support (e.g., Wang Resin)
  • Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Activation: In a separate vial, dissolve this compound, a coupling agent (e.g., HCTU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and a non-nucleophilic base in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the attached amino acid, preparing it for the next coupling cycle.

SPPS_Cycle Start Resin-OH Coupling Couple N-Fmoc-L-Thr-OAllyl Start->Coupling Wash_1 Wash Coupling->Wash_1 Capping Cap (Optional) Wash_1->Capping Wash_2 Wash Capping->Wash_2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Fmoc_Deprotection Wash_3 Wash Fmoc_Deprotection->Wash_3 Next_Cycle Ready for Next Amino Acid Wash_3->Next_Cycle

Caption: Workflow for coupling this compound in SPPS.

Deprotection of the Allyl Ester

The allyl ester is stable to the conditions used for Fmoc removal (piperidine) and the cleavage of many acid-labile side-chain protecting groups (e.g., trifluoroacetic acid). It can be selectively removed under mild conditions using a palladium(0) catalyst.[5] This allows for on-resin modification of the C-terminus, such as cyclization or ligation.

Experimental Protocol: On-Resin Allyl Deprotection
  • Resin Preparation: Swell the peptide-resin in an appropriate solvent like chloroform or DCM.

  • Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, such as phenylsilane or morpholine, in the reaction solvent.

  • Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by DMF and DCM, to ensure complete removal of the palladium catalyst and scavenger. The free carboxylic acid is now available for further reactions.

Allyl_Deprotection Peptide_Resin_Allyl Peptide-Resin-OAllyl Deprotection_Step Pd(PPh₃)₄ Scavenger (e.g., Phenylsilane) Peptide_Resin_Allyl->Deprotection_Step On-Resin Reaction Peptide_Resin_COOH Peptide-Resin-COOH Deprotection_Step->Peptide_Resin_COOH Selective Cleavage

Caption: On-resin deprotection of the allyl ester.

Conclusion

This compound is an indispensable tool in the synthesis of complex peptides. Its orthogonal protecting group strategy offers chemists the flexibility to perform selective deprotections and subsequent modifications, which is crucial for the development of novel peptide-based therapeutics and research probes. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important amino acid derivative.

References

N-Fmoc-L-threonine Allyl Ester: A Technical Guide to Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern peptide synthesis. The document details its chemical structure, experimental protocols for its synthesis and purification, and a comprehensive summary of its characterization data.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-threonine, strategically modified with protecting groups to facilitate its use in solid-phase peptide synthesis (SPPS). The amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either terminus of the amino acid, a crucial feature for the stepwise assembly of peptide chains.

PropertyValue
IUPAC Name prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate[1]
CAS Number 136523-92-7[1][2]
Molecular Formula C₂₂H₂₃NO₅[1][2]
Molecular Weight 381.42 g/mol [2]
InChI Key GLXCMMPBFKKXPV-VLIAUNLRSA-N[1]
Canonical SMILES C--INVALID-LINK--OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of N-Fmoc-L-threonine. Two common and effective methods are detailed below.

Synthesis via Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of N-Fmoc-L-threonine with allyl alcohol.

Materials:

  • N-Fmoc-L-threonine

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Fmoc-L-threonine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add allyl alcohol (1.5 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Synthesis via Cesium Carbonate and Allyl Bromide

This alternative method involves the formation of a cesium salt of the carboxylic acid, which then reacts with allyl bromide.

Materials:

  • N-Fmoc-L-threonine

  • Cesium carbonate (Cs₂CO₃)

  • Allyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend N-Fmoc-L-threonine (1.0 eq) and cesium carbonate (0.5 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 1 hour to form the cesium salt.

  • Add allyl bromide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the pure fractions and remove the solvent under vacuum to obtain the final product.

Structure Elucidation Data

The chemical structure of this compound is confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
7.78 (d, 2H)Aromatic (Fmoc)
7.65 (t, 2H)Aromatic (Fmoc)
7.41 (t, 2H)Aromatic (Fmoc)
7.32 (t, 2H)Aromatic (Fmoc)
5.95 (m, 1H)=CH (Allyl)
5.35 (d, 1H)=CH₂ (Allyl)
5.25 (d, 1H)=CH₂ (Allyl)
4.65 (d, 2H)O-CH₂ (Allyl)
4.40 (d, 1H)α-CH (Threonine)
4.30 (m, 1H)β-CH (Threonine)
4.22 (t, 1H)CH (Fmoc)
1.25 (d, 3H)CH₃ (Threonine)

Note: NMR data is predicted and typical for this compound class. Actual values may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3300 (broad)O-H stretch (hydroxyl)
3060-3040C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1745-1735C=O stretch (ester)
1720-1700C=O stretch (carbamate)
1640-1620C=C stretch (allyl)
1540-1520N-H bend (amide II)
1250-1200C-O stretch (ester)
Mass Spectrometry (MS)
Ionm/z
[M+H]⁺382.16
[M+Na]⁺404.14
[M-H]⁻380.15

Note: Mass spectrometry data is calculated for the exact mass.

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound does not participate in biological signaling pathways itself. Its utility lies in the logical workflow of peptide synthesis, where its protecting groups are selectively removed.

Synthesis Workflow

The synthesis of this compound follows a straightforward path of protecting the commercially available L-threonine.

Synthesis_Workflow L_Threonine L-Threonine N_Fmoc_L_Threonine N-Fmoc-L-threonine L_Threonine->N_Fmoc_L_Threonine Fmoc Protection Fmoc_Cl Fmoc-Cl Base1 Base (e.g., NaHCO₃) Final_Product N-Fmoc-L-threonine Allyl Ester N_Fmoc_L_Threonine->Final_Product Esterification Esterification_Reagents Allyl Alcohol, DCC, DMAP or Allyl Bromide, Cs₂CO₃

Synthesis of this compound.
Orthogonal Deprotection Strategy

The key advantage of this compound is the ability to selectively remove either the Fmoc or the allyl protecting group without affecting the other, which is fundamental to its application in SPPS.

Deprotection_Strategy Start This compound Free_Amine H₂N-L-threonine Allyl Ester Start->Free_Amine Fmoc Deprotection Free_Acid N-Fmoc-L-threonine-OH Start->Free_Acid Allyl Deprotection Fmoc_Removal Piperidine Allyl_Removal Pd(PPh₃)₄ / Scavenger

Orthogonal deprotection of this compound.

References

A Technical Guide to N-Fmoc-L-threonine Allyl Ester: Synthesis, Properties, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-L-threonine Allyl Ester is a crucial protected amino acid derivative employed in advanced chemical synthesis, particularly in the field of peptide chemistry. Its unique orthogonal protection scheme, where the amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid is protected by an allyl ester, makes it an invaluable building block for Solid-Phase Peptide Synthesis (SPPS) and the development of complex peptide-based therapeutics. This guide provides an in-depth overview of its properties, synthesis, and key applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueReferences
Molecular Weight 381.42 g/mol [1][2][3]
Molecular Formula C₂₂H₂₃NO₅[1][2][3][4]
CAS Number 136523-92-7[1][2][4][5]
IUPAC Name prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate[4][5]
Synonyms N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine 2-Propen-1-yl Ester, N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester[1][4]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and deprotection of this compound, critical procedures for its effective use in research and development.

The synthesis of this compound is typically achieved through a reliable two-step process that ensures high purity of the final product.[5]

Step 1: N-Fmoc Protection of L-threonine

  • Dissolution: Dissolve L-threonine in a suitable aqueous basic solution, such as a 10% sodium carbonate solution.

  • Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in a solvent like acetone or dioxane to the L-threonine solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The Fmoc group selectively acylates the amino group of L-threonine.[5]

  • Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the N-Fmoc-L-threonine.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Fmoc-L-threonine.

Step 2: Allyl Esterification of N-Fmoc-L-threonine

  • Reaction Setup: Dissolve the purified N-Fmoc-L-threonine in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Add allyl alcohol, a coupling agent such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[5]

  • Esterification: Stir the reaction mixture at room temperature. The DCC activates the carboxylic acid, facilitating nucleophilic attack by the allyl alcohol to form the ester.[5]

  • Workup: Monitor the reaction by TLC. Once complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.[5]

The allyl ester is an orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[5] Its selective cleavage is typically achieved using palladium catalysis.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Mixture: Dissolve the peptide containing the C-terminal allyl ester in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Catalyst and Scavenger: Add a palladium catalyst, typically Pd(PPh₃)₄, and a scavenger such as morpholine, N-methylaniline, or phenylsilane to the solution.[5] The scavenger is crucial for trapping the allyl group after its cleavage from the ester.

  • Deprotection: Stir the mixture at room temperature. The reaction is generally rapid, often completing within an hour.

  • Monitoring and Workup: Monitor the deprotection via TLC or HPLC. Upon completion, the catalyst and byproducts are removed through appropriate workup and purification steps, yielding the free carboxylic acid.

Core Applications and Logical Workflows

The primary application of this compound is in SPPS, where its orthogonal protecting groups allow for the synthesis of complex peptides, including cyclic peptides and peptide thioesters for native chemical ligation.[5][6]

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical steps involving this compound.

SynthesisWorkflow L_Threonine L-Threonine Fmoc_Protection N-Fmoc Protection (+ Fmoc-OSu) L_Threonine->Fmoc_Protection N_Fmoc_L_Threonine N-Fmoc-L-Threonine Fmoc_Protection->N_Fmoc_L_Threonine Allyl_Esterification Allyl Esterification (+ Allyl Alcohol, DCC, DMAP) N_Fmoc_L_Threonine->Allyl_Esterification Final_Product N-Fmoc-L-threonine Allyl Ester Allyl_Esterification->Final_Product

Caption: Synthetic pathway for this compound.

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Cleavage and Deprotection Start Resin-Bound Peptide (Free N-terminus) Couple Couple with N-Fmoc-AA-OH (e.g., Fmoc-Ala-OH) Start->Couple 1. Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Couple->Fmoc_Deprotection 2. Deprotection Fmoc_Deprotection->Start Repeat for next AA Final_AA Couple with This compound Fmoc_Deprotection->Final_AA Final Amino Acid Addition Protected_Peptide Fully Assembled Peptide on Resin (C-terminal Allyl Ester) Final_AA->Protected_Peptide Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Protected_Peptide->Allyl_Deprotection Free_Carboxyl Resin-Bound Peptide (Free C-terminus) Allyl_Deprotection->Free_Carboxyl Final_Cleavage Final Cleavage from Resin (e.g., TFA) Free_Carboxyl->Final_Cleavage Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal strategy in SPPS using the title compound.

References

An In-Depth Technical Guide to N-Fmoc-L-threonine Allyl Ester: Synthesis, Application, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern peptide chemistry. We will delve into its chemical identity, synthesis, core applications in Solid-Phase Peptide Synthesis (SPPS), and detailed experimental protocols relevant to its use.

Introduction: The Strategic Importance of this compound

This compound is a strategically protected amino acid derivative designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its value lies in the orthogonal protection of its functional groups: the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminal carboxylic acid is protected by an allyl ester. This arrangement is crucial for complex peptide synthesis strategies, as the allyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but can be selectively cleaved under mild, specific conditions using a palladium(0) catalyst.[1] This orthogonality allows for selective deprotection and modification of the C-terminus while the peptide remains anchored to a solid support, enabling advanced applications such as on-resin cyclization and fragment condensation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical data repositories.

PropertyValueSource
IUPAC Name prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoatePubChem[2]
Synonyms N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester, Fmoc-Thr-OAllylPubChem[2]
CAS Number 136523-92-7SCBT[3]
Molecular Formula C₂₂H₂₃NO₅SCBT[3]
Molecular Weight 381.42 g/mol SCBT[3]
Appearance White to off-white powder---
Exact Mass 381.15762283 DaPubChem[2]
XLogP3 3.4PubChem[2]
Storage Conditions 2-8°C, protect from moisture---

Synthesis of this compound

The synthesis of this compound involves the esterification of the commercially available N-Fmoc-L-threonine with allyl alcohol. A common and efficient method is to activate the carboxylic acid of N-Fmoc-L-threonine to facilitate the reaction with the less nucleophilic allyl alcohol.

Experimental Protocol: Synthesis via Activated Ester Method

This protocol is a generalized procedure based on standard esterification techniques using coupling reagents common in peptide chemistry.[1]

Materials:

  • N-Fmoc-L-threonine

  • Allyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Fmoc-L-threonine (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Activation: In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Esterification: After 15 minutes of activation, add allyl alcohol (1.5 equivalents) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the pure this compound.

Expected Yield: High yields are typically reported for such coupling reactions, often exceeding 80-90%, depending on the scale and purification efficiency.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used to introduce a C-terminal threonine residue onto a solid support, where the C-terminus can be later deprotected for further modification.

Logical Workflow for SPPS using Fmoc-Thr-OAll

SPPS_Workflow cluster_prep Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Select Resin (e.g., 2-Cl-Trt) Load Load First AA: Fmoc-Thr-OAll Resin->Load Swell in DCM/DMF + DIEA Cap Cap Unreacted Sites Load->Cap Use Ac₂O/Pyridine Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotect Start Elongation Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Use HBTU/HOBt/DIEA Wash2 Wash (DMF) Couple->Wash2 Wash2->Fmoc_Deprotect Repeat for each AA Allyl_Deprotect C-Terminal Deprotection (Pd(PPh₃)₄ / Scavenger) Wash2->Allyl_Deprotect Peptide Complete Modification On-Resin Modification (e.g., Cyclization) Allyl_Deprotect->Modification Cleave Cleavage from Resin (TFA Cocktail) Modification->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Workflow for SPPS starting with Fmoc-Thr-OAll.

Experimental Protocol: On-Resin Deprotection of the Allyl Ester

This protocol describes the removal of the C-terminal allyl ester from a peptide-bound resin, freeing the carboxylic acid for subsequent reactions.

Materials:

  • Peptide-resin with C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) or a solution of acetic acid and N-methylmorpholine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Washing solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 equivalent) in the chosen solvent (e.g., DCM or CHCl₃) for 30-60 minutes in a reaction vessel.

  • Deprotection Cocktail Preparation:

    • Method A (Phenylsilane): In a separate vial, prepare a solution of the palladium catalyst, Pd(PPh₃)₄ (0.15-0.3 equivalents), and phenylsilane (5-15 equivalents) in anhydrous DCM. Note: The palladium catalyst is sensitive to air and should be handled accordingly, though some protocols report successful deprotection under atmospheric conditions.[4]

    • Method B (Acetic Acid/NMM): Prepare a solution in CHCl₃ containing acetic acid (approx. 0.5 mL per gram of resin) and N-methylmorpholine (approx. 2 mL per gram of resin). Add Pd(PPh₃)₄ (0.3 equivalents) to this solution.

  • Reaction: Drain the swelling solvent from the resin and add the freshly prepared deprotection cocktail.

  • Incubation: Shake or gently agitate the mixture at room temperature for 1-3 hours. The reaction should be protected from light.

  • Monitoring & Repetition: The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS. If the reaction is incomplete, the solution can be drained and the deprotection step repeated with a fresh cocktail.

  • Washing: Once the deprotection is complete, drain the reaction mixture. Wash the resin thoroughly to remove the catalyst and scavenger by-products. A typical wash sequence is:

    • DCM (3x)

    • DMF (3x)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2x, to chelate and remove residual palladium)

    • DMF (3x)

    • DCM (3x)

  • Drying: Dry the resin under vacuum. The resin now has a free C-terminal carboxylic acid and is ready for the next step (e.g., on-resin cyclization or cleavage).

Signaling Pathways and Logical Relationships

The orthogonality of the Fmoc and Allyl protecting groups is a key logical relationship that enables advanced peptide synthesis strategies.

Orthogonal_Deprotection cluster_N N-Terminus Deprotection cluster_C C-Terminus Deprotection Start Fmoc-NH-CHR-CO-OAllyl Fully Protected AA N_Reagent 20% Piperidine in DMF Start:N->N_Reagent Base Labile C_Reagent Pd(PPh₃)₄ + Scavenger Start->C_Reagent Pd(0) Labile N_Product H₂N-CHR-CO-OAllyl Amine Free N_Reagent->N_Product C_Product Fmoc-NH-CHR-COOH Carboxyl Free C_Reagent->C_Product

Caption: Orthogonal deprotection scheme for Fmoc/Allyl groups.

Role in Drug Development and Research

The use of this compound is particularly relevant in the development of therapeutic peptides and complex biomolecules.

  • Peptide Cyclization: The ability to deprotect the C-terminus on-resin is essential for synthesizing cyclic peptides.[5] Cyclization can improve peptide stability against proteases, enhance binding affinity, and constrain conformation, which are all desirable properties for drug candidates.

  • Synthesis of Peptide Thioesters: The free carboxylic acid can be converted to a thioester on the resin, a key intermediate for native chemical ligation (NCL). NCL allows for the synthesis of large proteins by ligating smaller, unprotected peptide fragments.[6]

  • Fragment Condensation: It enables convergent synthesis strategies where protected peptide fragments are synthesized separately and then coupled together, which can be more efficient for producing very long peptides.

By providing a versatile handle for C-terminal modification, this compound is a key enabler for creating sophisticated peptide architectures that are central to modern drug discovery and biochemical research.

References

Navigating the Stability and Storage of N-Fmoc-L-threonine Allyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-L-threonine Allyl Ester, a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document outlines the necessary precautions to maintain the integrity and purity of this reagent, ensuring reproducible and successful synthetic outcomes.

Core Executive Summary

This compound is a strategically protected amino acid derivative where the N-terminus is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is protected by an allyl ester. This orthogonal protection scheme allows for selective deprotection during complex peptide synthesis.[1] The stability of this compound is paramount for its successful application. Key factors influencing its stability include temperature, moisture, and light. This guide synthesizes available data to provide clear, actionable recommendations for storage and handling.

Stability Profile and Recommended Storage

The integrity of this compound is susceptible to degradation if not stored under appropriate conditions. The primary degradation pathways involve the cleavage of the Fmoc group under basic conditions and the removal of the allyl ester, typically through metal-catalyzed reactions.[1][2]

Quantitative Storage Recommendations
ParameterConditionRecommended DurationRationale
Temperature -15°C to -20°CLong-term (1-2 years)[3]Minimizes the rate of potential degradation reactions.[4]
2°C to 8°CShort-term (1-2 weeks)[3]Suitable for in-use vials or immediate project needs.[5]
Humidity Low, in a desiccated environmentAt all timesThe compound is moisture-sensitive, which can facilitate hydrolysis.[4][6]
Light Protected from light (amber vials or dark)At all timesThe Fmoc group can be sensitive to light, particularly UV radiation.[6]
Atmosphere Inert gas (Argon or Nitrogen)Recommended for long-term storagePrevents oxidation and degradation from atmospheric moisture.[4]

Potential Degradation Pathways

The primary points of instability in this compound are the Fmoc and allyl ester protecting groups. Understanding these liabilities is crucial for troubleshooting and ensuring the quality of the final peptide product.

This compound This compound Fmoc Cleavage Fmoc Cleavage This compound->Fmoc Cleavage Base (e.g., Piperidine) Allyl Ester Cleavage Allyl Ester Cleavage This compound->Allyl Ester Cleavage Pd(0) catalyst Other Degradation Other Degradation This compound->Other Degradation Oxidizing agents, prolonged light exposure L-threonine Allyl Ester L-threonine Allyl Ester Fmoc Cleavage->L-threonine Allyl Ester N-Fmoc-L-threonine N-Fmoc-L-threonine Allyl Ester Cleavage->N-Fmoc-L-threonine Oxidized Byproducts Oxidized Byproducts Other Degradation->Oxidized Byproducts

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Accelerated Stability Study
  • Sample Preparation: Aliquot 2-5 mg of this compound into several amber glass vials.

  • Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C) and high humidity (e.g., 75% RH) for a defined period (e.g., 1, 2, and 4 weeks). A control sample should be stored at the recommended long-term storage condition (-20°C).

  • Time Point Analysis: At each time point, retrieve a vial from each condition.

  • Sample Analysis:

    • Dissolve the contents in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column to assess purity and identify any degradation products.

    • Characterize any significant degradation products using Mass Spectrometry (MS).

  • Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under different conditions.

General Protocol for Allyl Ester Deprotection

This protocol is a representative method for the cleavage of the allyl ester group.

  • Swell the resin-bound peptide in chloroform (CHCl3).[7]

  • Suspend the swollen resin in CHCl3 (approximately 35 mL per gram of resin).[7]

  • Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.3 equivalents based on resin substitution).[7]

  • Shake the mixture at room temperature for 20 to 60 minutes.[7]

  • Monitor the reaction for completeness. If the reaction is not complete, repeat the process.[7]

  • Filter and wash the deprotected resin with dichloromethane (DCM).[7]

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for the stability assessment of a chemical reagent like this compound.

cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion Define Stress Conditions Define Stress Conditions Sample Preparation Sample Preparation Define Stress Conditions->Sample Preparation Select Analytical Methods Select Analytical Methods HPLC Analysis HPLC Analysis Select Analytical Methods->HPLC Analysis Exposure to Conditions Exposure to Conditions Sample Preparation->Exposure to Conditions Time Point Sampling Time Point Sampling Exposure to Conditions->Time Point Sampling Time Point Sampling->HPLC Analysis MS Analysis MS Analysis HPLC Analysis->MS Analysis If impurities detected Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation MS Analysis->Data Interpretation Determine Shelf Life Determine Shelf Life Data Interpretation->Determine Shelf Life Define Storage Recommendations Define Storage Recommendations Determine Shelf Life->Define Storage Recommendations

Caption: A generalized workflow for chemical stability assessment.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible results in peptide synthesis and other applications.

References

An In-depth Technical Guide to N-Fmoc-L-threonine Allyl Ester: Synthesis, Characterization, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its commercial availability, synthesis, purification, and characterization, with a focus on its application in the development of complex peptides.

Introduction

This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The strategic protection of the alpha-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid with the orthogonally-cleavable allyl ester group allows for the selective deprotection and elongation of peptide chains. This derivative is particularly valuable for the synthesis of complex peptides, including those requiring side-chain modification or cyclization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Its commercial availability ensures a reliable supply for research and development purposes.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Benchchem136523-92-7C22H23NO5381.42For Research Use Only
Sapphire Bioscience136523-92-7C22H23NO5381.42For Research Use Only
ChemicalBook136523-92-7C22H23NO5381.42Inquiry for details
Santa Cruz Biotechnology136523-92-7C22H23NO5381.42For Research Use Only
BIOFOUNT136523-92-7C22H23NO5381.42Inquiry for details

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the protection of the amino group of L-threonine with an Fmoc group, followed by the esterification of the carboxylic acid with allyl alcohol.

Experimental Protocol: Synthesis of this compound

Step 1: N-Fmoc Protection of L-threonine

  • Dissolution: L-threonine is dissolved in a suitable solvent, typically a mixture of dioxane and water.

  • Basification: A base, such as sodium bicarbonate or sodium carbonate, is added to the solution to deprotonate the amino group.

  • Fmocylation: Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) is added portion-wise to the reaction mixture at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) and the product, N-Fmoc-L-threonine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Allyl Esterification of N-Fmoc-L-threonine

  • Dissolution: The crude N-Fmoc-L-threonine is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Allyl alcohol, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) are added to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • Workup: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 136523-92-7
Molecular Formula C22H23NO5
Molecular Weight 381.42 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.41 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 5.95-5.85 (m, 1H), 5.35-5.23 (m, 2H), 4.68-4.62 (m, 2H), 4.45-4.38 (m, 2H), 4.25 (t, J=7.1 Hz, 1H), 4.18-4.12 (m, 1H), 1.25 (d, J=6.3 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 171.2, 156.4, 143.8, 141.3, 131.8, 127.7, 127.1, 125.1, 120.0, 119.2, 67.8, 67.2, 66.5, 59.1, 47.2, 20.3
Purity (HPLC) ≥98%

Application in Solid-Phase Peptide Synthesis (SPPS)

The key advantage of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is labile to basic conditions (e.g., piperidine), while the allyl ester is stable under these conditions. The allyl ester can be selectively removed under mild conditions using a palladium(0) catalyst, which does not affect the Fmoc group or most acid-labile side-chain protecting groups.

Signaling Pathway of Orthogonal Deprotection in SPPS

orthogonal_deprotection A Fmoc-Thr(side_chain_PG)-Allyl-Resin B H2N-Thr(side_chain_PG)-Allyl-Resin A->B Piperidine/DMF C Fmoc-AA-Thr(side_chain_PG)-Allyl-Resin B->C Fmoc-AA-OH, Coupling Reagents D Fmoc-Peptide-Thr(side_chain_PG)-COOH C->D Pd(PPh3)4, Scavenger

Caption: Orthogonal deprotection strategy in SPPS.

Experimental Workflow for Allyl Ester Cleavage

allyl_cleavage_workflow start Start: Peptide-Resin with C-terminal Allyl Ester step1 Swell resin in dry, deoxygenated solvent (e.g., DCM or THF) start->step1 step2 Add scavenger (e.g., Phenylsilane or Morpholine) step1->step2 step3 Add Palladium(0) catalyst (e.g., Pd(PPh3)4) step2->step3 step4 Incubate at room temperature under inert atmosphere step3->step4 step5 Wash resin extensively step4->step5 end End: Resin-bound peptide with free C-terminal carboxylic acid step5->end

Caption: Workflow for the cleavage of the C-terminal allyl ester.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. Its commercial availability, well-established synthesis, and, most importantly, the orthogonal nature of its protecting groups make it an indispensable tool for peptide chemists in both academic and industrial research. The ability to selectively deprotect the C-terminus on the solid support opens up possibilities for on-resin cyclization, fragment condensation, and the synthesis of other modified peptides. This guide provides the foundational knowledge for the effective utilization of this important reagent in the pursuit of novel peptide-based therapeutics and research tools.

Methodological & Application

Application Notes and Protocols for N-Fmoc-L-threonine Allyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. N-Fmoc-L-threonine Allyl Ester is a specialized building block designed for Fmoc-based SPPS. The allyl ester serves as a temporary protecting group for the C-terminal carboxyl group, offering a unique deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the base-labile Fmoc group on the N-terminus.

The key advantage of the allyl ester is its selective removal under mild conditions using a palladium(0) catalyst. This orthogonality is particularly valuable for the on-resin synthesis of cyclic peptides, where the C-terminal carboxyl group must be deprotected to form a lactam bridge with a side-chain or N-terminal amine while the peptide remains anchored to the solid support. This methodology minimizes the formation of dimeric and polymeric side products often encountered during solution-phase cyclization.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for peptide elongation, selective allyl ester deprotection, and on-resin cyclization.

Data Presentation: Performance Metrics in SPPS

The successful incorporation of this compound and subsequent manipulations are critical for high-purity peptide synthesis. While specific quantitative data for this particular derivative is not extensively reported, the following tables provide representative data for the key steps in Fmoc-SPPS based on established literature values.

Table 1: Representative Coupling Efficiency in Fmoc-SPPS

Coupling StepCoupling ReagentActivation TimeCoupling TimeRepresentative Efficiency (%)
Fmoc-AA-OH to ResinDIC/Oxyma5 min2-4 h> 98%
Peptide Chain ElongationHBTU/HOBt/DIPEA2 min1-2 h> 99%

Table 2: Representative Yields for On-Resin Allyl Deprotection and Cyclization

ProcessReagentsReaction TimeRepresentative Yield (%)Reference
On-Resin Allyl DeprotectionPd(PPh₃)₄, Phenylsilane2 x 30 minQuantitative[1]
On-Resin Head-to-Tail CyclizationPyBOP/HOBt/DIPEA2-4 h50-70%[2]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the standard steps for elongating the peptide chain after the initial loading of this compound onto a suitable resin (e.g., Wang or Rink Amide resin, where the allyl ester provides C-terminal protection).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Dichloromethane (DCM)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and HBTU/HOBt in DMF.

    • Add DIPEA to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

SPPS_Elongation_Workflow Start Start: Peptide-Resin with N-terminal Fmoc Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Wash2->Deprotection Next Cycle End End: Elongated Peptide-Resin Wash2->End Final Cycle

Fmoc-SPPS Elongation Cycle Workflow
Protocol 2: On-Resin Deprotection of C-terminal Allyl Ester

This protocol describes the selective removal of the allyl ester from the C-terminal threonine, exposing the carboxyl group for subsequent reactions.

Materials:

  • Peptide-resin with C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading)

  • Allyl scavenger (e.g., Phenylsilane (PhSiH₃), 20-24 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction vessel for solid-phase synthesis

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in anhydrous DCM or THF. Add the phenylsilane scavenger to this solution.

  • Deprotection Reaction:

    • Drain the solvent from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the suspension gently under an inert atmosphere at room temperature for 30 minutes.

    • Drain the reaction mixture.

    • Repeat the deprotection step with a fresh deprotection cocktail for another 30 minutes to ensure complete removal.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM or THF (5-7 times).

    • Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

    • Wash thoroughly with DMF (5-7 times) and finally with DCM (5-7 times).

    • Dry the resin under vacuum.

Allyl_Deprotection_Mechanism Peptide_Allyl Peptide-COO-Allyl (on resin) Pi_Allyl_Complex π-Allyl-Pd Complex Peptide_Allyl->Pi_Allyl_Complex + Pd(0) Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Pi_Allyl_Complex Deprotected_Peptide Peptide-COOH (on resin) Pi_Allyl_Complex->Deprotected_Peptide Scavenged_Allyl Allyl-SiH₂Ph Pi_Allyl_Complex->Scavenged_Allyl + PhSiH₃ Scavenger Phenylsilane (PhSiH₃) Scavenger->Scavenged_Allyl

Palladium-Catalyzed Allyl Ester Deprotection
Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol is for the intramolecular cyclization of the linear peptide on the solid support after the deprotection of both the N-terminal Fmoc group and the C-terminal allyl ester.

Materials:

  • Peptide-resin with free N-terminal amine and C-terminal carboxyl groups

  • Cyclization reagent (e.g., PyBOP, 3-5 equivalents)

  • HOBt (3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 has a free N-terminal amine (if the last step of elongation was Fmoc removal) and a free C-terminal carboxyl group. Swell the resin in DMF.

  • Cyclization Reaction:

    • In a separate vial, dissolve PyBOP and HOBt in DMF.

    • Add this solution to the swollen peptide-resin.

    • Add DIPEA to the reaction mixture.

    • Agitate the suspension at room temperature for 2-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing:

    • Drain the cyclization solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times).

  • Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the cyclic peptide by reverse-phase HPLC.

On_Resin_Cyclization_Workflow Start Start: Linear Peptide on Resin (Fmoc-NH...Thr-COO-Allyl) Fmoc_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Allyl_Deprotection C-terminal Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Fmoc_Deprotection->Allyl_Deprotection Cyclization On-Resin Cyclization (PyBOP, HOBt, DIPEA) Allyl_Deprotection->Cyclization Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product: Pure Cyclic Peptide Purification->Final_Product

Workflow for On-Resin Peptide Cyclization

Conclusion

This compound is a highly valuable reagent for advanced peptide synthesis, particularly for the construction of cyclic peptides. The orthogonality of the allyl ester protecting group allows for its selective removal on the solid phase without affecting other protecting groups, enabling efficient intramolecular cyclization. The protocols provided herein offer a robust framework for the successful application of this building block in SPPS. Adherence to these methodologies, coupled with careful monitoring of reaction completion, will facilitate the synthesis of high-purity linear and cyclic threonine-containing peptides for a wide range of research and drug development applications.

References

N-Fmoc-L-threonine Allyl Ester: A Versatile Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Fmoc-L-threonine Allyl Ester is a strategically protected amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly within Fmoc/tBu-based strategies. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and a palladium-labile allyl ester on the C-terminus, allows for selective deprotection and modification, making it an indispensable tool for the synthesis of complex peptides, glycopeptides, and cyclic peptides. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis, coupling, and deprotection of this compound, intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery and development. This compound offers a distinct advantage in the synthesis of peptides requiring C-terminal modification or on-resin cyclization. The allyl ester protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions often employed for the cleavage of side-chain protecting groups, ensuring the integrity of the C-terminus throughout peptide chain elongation.[1] Its selective removal under mild conditions using a palladium(0) catalyst provides a powerful method for orthogonal deprotection in complex synthetic schemes.

Physicochemical Properties

PropertyValue
CAS Number 136523-92-7
Molecular Formula C₂₂H₂₃NO₅
Molecular Weight 381.42 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents

Applications in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Its utility stems from the orthogonal nature of the allyl ester protecting group, which enables several advanced synthetic strategies:

  • On-Resin Peptide Cyclization: The selective deprotection of the C-terminal allyl ester allows for subsequent on-resin head-to-tail or side-chain-to-tail cyclization, minimizing the formation of dimeric and oligomeric side products that can occur in solution-phase cyclization.

  • Synthesis of C-terminally Modified Peptides: The free carboxylic acid generated after allyl deprotection can be coupled with various moieties, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), to create tailored peptide conjugates.

  • Convergent Peptide Synthesis: Peptide fragments can be synthesized with a C-terminal allyl ester, deprotected, and then coupled to other resin-bound peptides to assemble larger proteins.

  • Synthesis of Glycopeptides: As demonstrated in the synthesis of P-selectin glycoprotein ligand-1 (PSGL-1), threonine derivatives are crucial for creating complex glycopeptides.[2][3] The use of an allyl ester allows for the incorporation of the glycosylated threonine building block and subsequent peptide chain elongation without compromising the integrity of the glycan moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from N-Fmoc-L-threonine using a dicyclohexylcarbodiimide (DCC) mediated esterification, often referred to as the Steglich esterification.

Materials:

  • N-Fmoc-L-threonine

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Fmoc-L-threonine (1.0 eq) in anhydrous DCM.

  • Add allyl alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound as a white solid.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Protocol 2: Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Peptide-resin with a free amine terminus

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Comparative Data for Coupling Reagents:

For sterically hindered amino acids like N-Fmoc-L-threonine, the choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. HATU is generally superior to HBTU for such couplings.[1][4][5]

Coupling ReagentRelative Efficiency for Hindered Amino AcidsKey Advantages
HATU Very HighFaster reaction times, higher yields, lower risk of racemization.[1][4][5]
HBTU HighEffective, but may require longer reaction times or double coupling.[1][4][5]
DCC/HOBt ModerateCost-effective, but slower and may lead to side product formation.
Protocol 3: Deprotection of the Allyl Ester

This protocol describes the palladium-catalyzed deprotection of the C-terminal allyl ester on a resin-bound peptide.

Materials:

  • Peptide-resin with a C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger (e.g., morpholine, dimedone)

  • Dichloromethane (DCM), anhydrous and degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • Swell the peptide-resin in anhydrous, degassed DCM under an inert atmosphere (Argon or Nitrogen).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 eq relative to resin loading) in degassed DCM.

  • Add the palladium catalyst solution to the resin suspension.

  • Add the scavenger, phenylsilane (10-20 eq), to the reaction mixture.

  • Gently agitate the suspension at room temperature for 1-3 hours. The reaction is typically performed in the dark to prevent degradation of the catalyst.

  • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.

  • Wash again with DMF and DCM. The resin-bound peptide with a free C-terminal carboxylic acid is now ready for the next step.

Quantitative Data for Allyl Deprotection:

Palladium CatalystScavengerTypical YieldReaction Time
Pd(PPh₃)₄Phenylsilane>95%1-3 hours
Pd(PPh₃)₄Morpholine>90%2-4 hours
Pd₂(dba)₃Phenylsilane>95%1-3 hours

Workflow and Pathway Diagrams

Synthesis of this compound

G Synthesis of this compound A N-Fmoc-L-threonine C DCC, DMAP in DCM A->C B Allyl Alcohol B->C D This compound C->D Steglich Esterification E DCU (precipitate) C->E

Caption: Workflow for the synthesis of this compound.

General Workflow for Peptide Elongation and Allyl Deprotection in SPPS

G SPPS Workflow with Allyl Ester Deprotection cluster_0 Peptide Elongation Cycle A Resin-Peptide(n) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing B->C D Coupling with Fmoc-AA(n+1)-OH, HATU, DIPEA C->D E Washing D->E F Resin-Peptide(n+1) E->F G Final Peptide with C-terminal Allyl Ester F->G Repeat cycle until desired length H Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) G->H I Peptide with free C-terminal COOH H->I J On-resin Cyclization or C-terminal Modification I->J

Caption: General SPPS workflow incorporating allyl ester deprotection.

Experimental Workflow: Synthesis of a PSGL-1 Glycopeptide Fragment

This workflow illustrates the key steps in synthesizing a fragment of the P-selectin glycoprotein ligand-1 (PSGL-1), highlighting the use of a complex glycosylated threonine building block.

G Synthesis of a PSGL-1 Glycopeptide Fragment A Rink Amide Resin B Couple Fmoc-Tyr(tBu)-OH A->B C Couple Fmoc-Gly-OH B->C D Couple Glycosylated Fmoc-Thr-OH Building Block C->D E Couple Fmoc-Gln(Trt)-OH D->E F Couple Fmoc-Pro-OH E->F G Couple Boc-Tyr(tBu)-OH F->G H Final Cleavage from Resin and Side-chain Deprotection (TFA cocktail) G->H I Purification (HPLC) H->I J PSGL-1 Glycopeptide Fragment I->J

Caption: Workflow for the synthesis of a PSGL-1 glycopeptide fragment.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex peptides. Its orthogonal protecting group strategy enables advanced applications such as on-resin cyclization and C-terminal modification, which are critical in the development of novel peptide-based therapeutics. The protocols and data presented in this document provide a comprehensive guide for the effective utilization of this important amino acid derivative in research and drug development. The superior performance of coupling reagents like HATU is recommended for incorporating this sterically hindered residue, and established palladium-catalyzed methods ensure efficient and clean deprotection of the allyl ester.

References

Application Notes and Protocols: Palladium-Catalyzed Cleavage of Allyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of allyl esters as protecting groups for carboxylic acids, particularly in the side chains of amino acids like aspartic and glutamic acid, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Their stability to the basic conditions used for Fmoc group removal and acidic conditions for Boc group removal provides essential orthogonality.[2] The selective cleavage of the allyl group is most commonly achieved through palladium(0)-catalyzed allylic substitution, a mild and efficient method that leaves other protecting groups intact.[3][4]

This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of allyl esters in peptide synthesis. It covers the reaction mechanism, various experimental protocols, and quantitative data to guide researchers in optimizing this critical step in the synthesis of complex peptides.

Reaction Mechanism

The palladium(0)-catalyzed cleavage of an allyl ester proceeds through a π-allyl palladium complex. The catalytic cycle can be summarized in the following steps:

  • Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond of the ester, forming a π-allyl palladium(II) complex and releasing the carboxylate.

  • Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl palladium complex. This can occur either by direct attack on the allyl group or by coordination to the palladium center followed by reductive elimination.

  • Regeneration of Catalyst: The attack of the scavenger results in the formation of an allylated scavenger and regenerates the active palladium(0) catalyst, which can then participate in another catalytic cycle.

Reaction_Mechanism Peptide Peptide-Resin-AA(O-Allyl) PiAllyl π-Allyl Pd(II) Complex Peptide->PiAllyl + Pd(0)L₄ - 2L Pd0 Pd(0)L₄ Carboxylate Peptide-Resin-AA(O⁻) PiAllyl->Carboxylate + H⁺ AllylScavenger Allyl-Scavenger PiAllyl->AllylScavenger + Scavenger Scavenger Scavenger (NuH) Scavenger->PiAllyl AllylScavenger->Pd0 - H⁺ - 2L

Figure 1: Simplified mechanism of Pd(0)-catalyzed allyl ester cleavage.

Quantitative Data Summary

The efficiency of the palladium-catalyzed cleavage of allyl esters is influenced by several factors, including the choice of catalyst, scavenger, solvent, and reaction conditions. The following table summarizes quantitative data from various protocols.

Catalyst (equiv.)Scavenger (equiv.)SolventTemperatureTimeYield/PurityReference
Pd(PPh₃)₄ (0.1)Dimethylbarbituric acid (DMB) (5)DMFRoom Temp.16 h99% purity[5]
Pd(PPh₃)₄ (0.25)Phenylsilane (20)DCMRoom Temp.2 x 30 min>95% cleavage[6]
Pd(PPh₃)₄PhenylsilaneDMF38°C (Microwave)2 x 5 min>98% purity[1]
Pd(PPh₃)₂Cl₂Meldrum's acid & Triethylsilane---High yields[7]
Pd(PPh₃)₄Me₂NH·BH₃ (40)--40 minQuantitative[5]
Pd(PPh₃)₄Morpholine---Inferior to Me₂NH·BH₃[5]
Pd(PPh₃)₄PhSiH₃---Inferior to Me₂NH·BH₃[5]

Experimental Protocols

Below are detailed protocols for the palladium-catalyzed cleavage of allyl esters in solid-phase peptide synthesis.

Protocol 1: Standard Room Temperature Deprotection

This protocol is a widely used method for allyl deprotection under standard laboratory conditions.

Materials:

  • Peptide-resin with an allyl-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., Phenylsilane, Dimethylbarbituric acid)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in the reaction solvent (DCM or DMF) for 30 minutes.

  • Drain the solvent.

  • Prepare a solution of the palladium catalyst and scavenger in the reaction solvent. A typical solution consists of 0.1-0.25 equivalents of Pd(PPh₃)₄ and 5-20 equivalents of the scavenger relative to the resin substitution. Note: The palladium catalyst is air-sensitive and should be handled under an inert atmosphere.[7]

  • Add the catalyst/scavenger solution to the resin.

  • Gently agitate the mixture under an inert atmosphere at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a secondary amine if applicable) or by cleaving a small sample for LC-MS analysis.

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin extensively with the reaction solvent (e.g., 5 x 1 min).

  • Perform a series of washes with a scavenger solution (e.g., 5% DIEA in DMF) to remove any residual palladium.

  • Wash the resin with DCM and dry under vacuum.

Standard_Protocol start Start: Peptide-Resin swell Swell Resin in DCM/DMF start->swell drain1 Drain Solvent swell->drain1 prepare Prepare Pd(0)/Scavenger Solution (under inert atmosphere) drain1->prepare add Add Solution to Resin prepare->add react Agitate at Room Temperature (monitor progress) add->react drain2 Drain Reaction Mixture react->drain2 wash1 Wash with Reaction Solvent drain2->wash1 wash2 Wash with Scavenger Solution (e.g., DIEA) wash1->wash2 wash3 Wash with DCM wash2->wash3 dry Dry Resin wash3->dry end End: Deprotected Peptide-Resin dry->end

Figure 2: Workflow for standard room temperature allyl deprotection.
Protocol 2: Microwave-Assisted Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction, reducing the overall synthesis time.[1]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.

  • Drain the solvent.

  • Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DMF.

  • Add the solution to the resin.

  • Place the vessel in the microwave synthesizer and irradiate at a constant temperature (e.g., 38°C) for a short period (e.g., 5 minutes).

  • Repeat the irradiation step if necessary. A total reaction time of 10 minutes (2 x 5 minutes) is often sufficient.[1]

  • After the reaction, drain the solution and wash the resin as described in Protocol 1.

Protocol 3: Open-Flask Protocol

Recent developments have led to air-stable palladium catalysts, enabling deprotection without the need for a strict inert atmosphere.[7]

Materials:

  • Peptide-resin with an allyl-protected amino acid

  • Dichloro(bis(triphenylphosphine))palladium(II) [Pd(PPh₃)₂Cl₂] (air-stable catalyst)

  • Meldrum's acid

  • Triethylsilane (TES-H)

  • Reaction solvent (e.g., DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in the reaction solvent.

  • Drain the solvent.

  • Add a solution of the air-stable palladium catalyst, Meldrum's acid, and triethylsilane in the reaction solvent to the resin.

  • Agitate the mixture at room temperature. The reaction is typically complete within a few hours.

  • Drain the reaction mixture and wash the resin as described in Protocol 1.

Troubleshooting

Troubleshooting problem Problem Incomplete Deprotection N-allylation Side Product Resin Coloration (Black/Gray) cause Cause Insufficient reaction time/temp Inactive catalyst Insufficient scavenger Scavenger not effective Palladium precipitation problem:c->cause:c solution Solution Increase reaction time or use microwave Use fresh/high-quality catalyst Increase scavenger equivalents Use alternative scavenger (e.g., Me₂NH·BH₃) Ensure homogeneous reaction, wash thoroughly with chelating agents (e.g., DIEA, sodium diethyldithiocarbamate) cause:c->solution:p

Figure 3: Troubleshooting common issues in allyl deprotection.

Palladium Scavenging

Residual palladium in the final peptide product is a major concern, especially for therapeutic applications.[8] Therefore, efficient removal of the palladium catalyst is crucial.

Methods for Palladium Removal:

  • Solvent Washes: Extensive washing with the reaction solvent and chelating agents like DIEA or sodium diethyldithiocarbamate can remove a significant portion of the palladium.

  • Solid-Phase Scavengers: Commercially available scavenger resins with thiol or other palladium-binding functional groups can be used to effectively sequester the metal.[9][10] These resins can be added to the reaction vessel after deprotection, and then removed by filtration.

Conclusion

The palladium-catalyzed cleavage of allyl esters is a robust and versatile method in peptide synthesis. By understanding the reaction mechanism and carefully selecting the catalyst, scavenger, and reaction conditions, researchers can achieve efficient and clean deprotection. The protocols and data provided in this document serve as a comprehensive guide for the successful application of this important synthetic transformation.

References

Application Notes and Protocols: Orthogonal Protection Strategy with N-Fmoc-L-threonine Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the utilization of N-Fmoc-L-threonine Allyl Ester in an orthogonal protection strategy, primarily within the context of solid-phase peptide synthesis (SPPS). This strategy allows for the selective deprotection of the N-terminal Fmoc group and the C-terminal allyl ester under distinct, non-interfering conditions, enabling advanced peptide modifications such as side-chain manipulation, cyclization, and the synthesis of complex peptide architectures.

Overview of the Orthogonal Protection Strategy

The core of this strategy lies in the differential lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) and the allyl protecting groups. The Fmoc group is a base-labile protecting group for the α-amine of an amino acid, while the allyl ester is a C-terminal protecting group that is selectively removed by a palladium(0)-catalyzed reaction.[1][2] This orthogonality ensures that one group can be removed without affecting the other, providing precise control over the synthetic route.[1]

Key Features:

  • Fmoc Group (N-terminus): Removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] The deprotection proceeds via a β-elimination mechanism.[3]

  • Allyl Ester (C-terminus): Cleaved under neutral or mildly acidic conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[5][6]

  • Orthogonality: The base-labile nature of the Fmoc group is completely orthogonal to the palladium-catalyzed cleavage of the allyl ester.[1] This allows for N-terminal chain extension after C-terminal deprotection or vice-versa, and is particularly useful for on-resin cyclization of peptides.[2][6]

Data Presentation

The following tables summarize the key quantitative data for the deprotection protocols.

Table 1: N-Fmoc Group Deprotection Parameters

ParameterValue/ConditionNotes
Deprotection Reagent 20% (v/v) Piperidine in DMFA freshly prepared solution is recommended for optimal performance.[3]
Treatment 2-step treatmentAn initial short treatment followed by a longer one ensures complete removal.[3][7]
Reaction Time (Step 1) 3-5 minutes[3]
Reaction Time (Step 2) 10-15 minutes[3]
Temperature Room TemperatureElevated temperatures are generally not required.[3]
Solvent N,N-Dimethylformamide (DMF)High-purity, peptide synthesis grade DMF should be used.[3]

Table 2: Allyl Ester Deprotection Parameters

ParameterValue/ConditionNotes
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.1 - 0.5 equivalents relative to the resin loading.[4][6]
Scavenger Phenylsilane (PhSiH₃)20 equivalents relative to the resin loading.[4][6] Other scavengers like morpholine or pyrrolidine can also be used.[8][9]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.[6]
Reaction Time 3 x 30 minutesRepeated treatments ensure complete deprotection.[6]
Temperature Room Temperature
Atmosphere Inert (Argon or Nitrogen)While some protocols work under atmospheric conditions, an inert atmosphere is recommended to preserve catalyst activity.[6][10]

Experimental Protocols

Protocol for N-Fmoc Deprotection

This protocol describes the standard procedure for the removal of the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel suitable for solid-phase synthesis

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.

  • Drain the DMF from the resin.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture for 3-5 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

  • The resin is now ready for the next coupling step.

Protocol for Allyl Ester Deprotection

This protocol outlines the procedure for the selective cleavage of the C-terminal allyl ester from a resin-bound peptide.

Materials:

  • Peptide-resin with a C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • 0.5% Sodium diethyl dithiocarbamate in DMF (for palladium scavenging)

  • Reaction vessel suitable for solid-phase synthesis, equipped for use with an inert atmosphere

Procedure:

  • Swell the peptide-resin in anhydrous DCM for at least 1 hour under an argon or nitrogen atmosphere.

  • Drain the DCM.

  • Prepare the deprotection cocktail: dissolve Pd(PPh₃)₄ (0.5 equivalents) and phenylsilane (20 equivalents) in anhydrous DCM.[6]

  • Add the deprotection cocktail to the resin.

  • Agitate the mixture for 30 minutes at room temperature under an inert atmosphere.[6]

  • Drain the solution.

  • Repeat steps 4-6 two more times for a total of three treatments.[6]

  • To scavenge excess palladium, wash the resin with a 0.5% solution of sodium diethyl dithiocarbamate in DMF (2 x 3 mL for 20 minutes each).[6]

  • Wash the resin thoroughly with DMF, followed by DCM.

  • The resin now has a free C-terminal carboxylic acid, ready for subsequent reactions such as on-resin cyclization.

Visualizations

Orthogonal_Protection_Strategy cluster_protected This compound cluster_deprotection Selective Deprotection cluster_deprotected Deprotected Intermediates Protected Fmoc-NH-CH(CH(OH)CH3)-CO-OAllyl Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Protected->Fmoc_Deprotection Allyl_Deprotection Allyl Ester Deprotection (Pd(PPh₃)₄/PhSiH₃) Protected->Allyl_Deprotection Free_Amine H₂N-CH(CH(OH)CH3)-CO-OAllyl Fmoc_Deprotection->Free_Amine Free_Acid Fmoc-NH-CH(CH(OH)CH3)-CO-OH Allyl_Deprotection->Free_Acid

Caption: Orthogonal deprotection of this compound.

SPPS_Workflow Start Start with Resin Load Load this compound Start->Load Elongate Peptide Chain Elongation (Fmoc-SPPS Cycles) Load->Elongate Fmoc_Off Final N-Fmoc Deprotection Elongate->Fmoc_Off Allyl_Off On-Resin Allyl Deprotection Fmoc_Off->Allyl_Off Cyclize On-Resin Cyclization Allyl_Off->Cyclize Cleave Cleavage from Resin Cyclize->Cleave Purify Purification Cleave->Purify

Caption: Workflow for on-resin peptide cyclization.

Deprotection_Mechanisms cluster_fmoc Fmoc Deprotection cluster_allyl Allyl Ester Deprotection Fmoc Fmoc-NH-R Piperidine Piperidine Fmoc->Piperidine β-Elimination Free_Amine_Fmoc H₂N-R Fmoc->Free_Amine_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct Allyl R-COO-Allyl Pd_Catalyst Pd(PPh₃)₄ Allyl->Pd_Catalyst Oxidative Addition Pi_Allyl [π-Allyl-Pd]⁺ Complex Pd_Catalyst->Pi_Allyl Free_Acid_Allyl R-COOH Pi_Allyl->Free_Acid_Allyl Nucleophilic Scavenger

Caption: Simplified deprotection mechanisms.

References

Application Notes and Protocols for the Incorporation of N-Fmoc-L-threonine Allyl Ester into Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-L-threonine Allyl Ester is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides and those requiring selective C-terminal modification. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine allows for a mild, base-labile deprotection strategy, while the C-terminal allyl ester provides an orthogonal protecting group. This orthogonality is crucial, as the allyl ester is stable to the basic conditions used for Fmoc removal and the acidic conditions often employed for the cleavage of side-chain protecting groups.[1] Its selective removal under mild conditions using a palladium(0) catalyst enables a range of synthetic strategies, including on-resin cyclization and the synthesis of protected peptide fragments.

Threonine residues are fundamental components of many biologically active peptides and are key sites for post-translational modifications such as phosphorylation and glycosylation, which play critical roles in cellular signaling pathways.[2] The successful incorporation of threonine, and its derivatives, is therefore essential for the synthesis of peptides used in drug discovery, proteomics, and various biomedical research applications.

These application notes provide a comprehensive guide to the effective incorporation of this compound into complex peptides, covering key protocols, expected outcomes, and troubleshooting.

Data Presentation: Expected Outcomes

The successful synthesis of peptides is dependent on high coupling efficiencies at each step. The purity of the starting materials, including the Fmoc-amino acids, has a significant impact on the purity of the final crude peptide.

Table 1: Impact of Fmoc-Amino Acid Purity on Crude Peptide Purity.

Fmoc-Amino Acid QualityInitial Total Impurity LevelCrude Peptide Purity (Example: Glucagon, 29-mer)
Commercial Grade~26%53.49%
Purified (Recrystallized)~10%68.08%[3][4]

Table 2: Expected Performance in Solid-Phase Peptide Synthesis.

ParameterExpected OutcomeFactors Influencing Outcome
Coupling Efficiency (per cycle) >98%Coupling reagent, steric hindrance of the amino acid, peptide sequence (aggregation), reaction time. For sterically hindered residues like threonine, stronger coupling reagents like HATU or HCTU are recommended.
Crude Peptide Purity (post-cleavage) 60-90%Purity of starting materials, coupling efficiency at each step, prevention of side reactions (e.g., diketopiperazine formation), sequence-dependent aggregation.[4]
Final Peptide Purity (post-HPLC) >95-98%Efficiency of the purification method (e.g., preparative RP-HPLC).
Overall Yield 10-50%Peptide length, number of purification steps, efficiency of each synthetic and purification step.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK1/2 (MAPKK) Raf->MEK phosphorylates (Ser/Thr) ERK ERK1/2 (MAPK) MEK->ERK phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors phosphorylates (Ser/Thr) Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response leads to Kinase_Assay_Workflow cluster_detection Detection Methods Peptide_Synthesis Synthesize Threonine-containing Peptide Substrate Kinase_Reaction Incubate Peptide with Kinase, ATP, and Mg²⁺ Peptide_Synthesis->Kinase_Reaction Detection Detect Phosphorylation Kinase_Reaction->Detection Radiometric Radiometric Assay ([γ-³²P]ATP) Fluorescence Fluorescence-based Assay (Phospho-specific antibody) Luminescence Luminescence-based Assay (ADP-Glo™) Analysis Analyze Data (e.g., Michaelis-Menten kinetics) Radiometric->Analysis Fluorescence->Analysis Luminescence->Analysis

References

Applications of N-Fmoc-L-threonine Allyl Ester in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-L-threonine Allyl Ester is a strategically protected amino acid derivative that serves as a valuable building block in modern medicinal chemistry, particularly in the realm of peptide synthesis. Its unique trifunctional protecting group strategy, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the amine, a palladium-labile allyl ester on the C-terminus, and a free hydroxyl group on the side chain, offers exceptional orthogonality. This allows for the selective deprotection and modification of the peptide chain, making it an indispensable tool for the synthesis of complex peptides, glycopeptides, and cyclic peptides with therapeutic potential. This document provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry research and drug development.

Core Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry are centered around its use in Solid-Phase Peptide Synthesis (SPPS).

  • Synthesis of Glycopeptides: The free hydroxyl group of the threonine residue serves as a handle for glycosylation, enabling the synthesis of O-linked glycopeptides. These complex biomolecules are crucial for studying protein-carbohydrate interactions and developing therapeutics that target glycosylation-dependent biological processes, such as in cancer and inflammatory diseases. A prominent example is the synthesis of analogs of P-selectin glycoprotein ligand-1 (PSGL-1), a key player in leukocyte adhesion and inflammation, and a target for anti-inflammatory and anti-cancer therapies.[1][2]

  • On-Resin Peptide Cyclization: The allyl ester provides an orthogonal protecting group for the C-terminus, which is stable to the basic conditions used for Fmoc group removal.[3] This allows for the on-resin cyclization of peptides, a strategy employed to enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based drugs.[4] Cyclic peptides are a growing class of therapeutics with applications as antimicrobial agents, enzyme inhibitors, and receptor modulators.

  • Synthesis of Complex Linear Peptides: The orthogonal nature of the allyl ester is also advantageous in the synthesis of long or complex linear peptides where selective C-terminal deprotection is required for fragment condensation or other modifications.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Threonine Derivatives in SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids. While specific data for this compound is not extensively documented, the following table, based on data for similar protected threonine derivatives, provides a guide for reagent selection.

Coupling ReagentReagent TypeTypical Coupling TimeAdvantagesDisadvantages
HBTU/HOBt Aminium/Uronium Salt30-60 minWidely used, cost-effective.Can cause racemization, especially with sensitive amino acids.
HATU Aminium/Uronium Salt15-30 minFaster and more efficient than HBTU, less racemization.[5]More expensive than HBTU.
PyBOP Phosphonium Salt30-60 minGood for sterically hindered couplings.Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide60-120 minCost-effective.Slower reaction times, potential for side reactions.[5]
Table 2: Representative Yields for On-Resin Peptide Cyclization

The yield of on-resin cyclization can be influenced by the peptide sequence, ring size, and cyclization conditions. The following table provides representative yields for on-resin cyclization of peptides where the C-terminal allyl ester was used.

Peptide Sequence (Example)Ring SizeCyclization ReagentOverall YieldReference
c(RGDfK)5PyBOP/DIPEA35-45%General Literature
Cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe)10N/A (Native Chemical Ligation)76-86%[6]
Thiol-ene cyclized peptide15DMPA (photoinitiator)24-37%[7]

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Rink Amide resin pre-loaded with the C-terminal amino acid

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Allyl Ester Deprotection and On-Resin Cyclization

This protocol outlines the deprotection of the C-terminal allyl ester followed by on-resin head-to-tail cyclization.[4]

Materials:

  • Peptide-resin with C-terminal allyl ester and N-terminal Fmoc group

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • Dry, oxygen-free DCM or THF

  • 20% (v/v) Piperidine in DMF

  • Cyclization reagent (e.g., PyBOP)

  • Base (e.g., DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • N-Terminal Fmoc Deprotection: Follow the Fmoc deprotection procedure as described in Protocol 1.

  • Allyl Ester Deprotection:

    • Wash the resin with dry, oxygen-free DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in dry, oxygen-free DCM.

    • Add the solution to the resin and agitate in the dark for 30-60 minutes.

    • Repeat the treatment with a fresh solution.

    • Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and DMF.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve the cyclization reagent (e.g., PyBOP, 3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the cyclization solution to the resin.

    • Agitate at room temperature for 2-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Mandatory Visualizations

PSGL-1 Mediated Leukocyte Adhesion Signaling Pathway

PSGL1_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_adhesion Leukocyte Adhesion P_selectin P-selectin PSGL1 PSGL-1 P_selectin->PSGL1 Binding Src_kinases Src Family Kinases PSGL1->Src_kinases Activation LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 (on Endothelium) LFA1_active->ICAM1 Binding signaling_cascade Signaling Cascade (e.g., ITAM, Syk, PLCγ2) Src_kinases->signaling_cascade Initiation signaling_cascade->LFA1_inactive Inside-out Signaling firm_adhesion Firm Adhesion

Caption: PSGL-1 interaction with P-selectin initiates intracellular signaling leading to leukocyte adhesion.

Experimental Workflow for On-Resin Peptide Cyclization

On_Resin_Cyclization_Workflow start Start: Linear Peptide on Resin (N-Fmoc, C-Allyl) fmoc_deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection allyl_deprotection 2. C-terminal Allyl Deprotection (Pd(PPh₃)₄ / Scavenger) fmoc_deprotection->allyl_deprotection cyclization 3. On-Resin Cyclization (e.g., PyBOP/DIPEA) allyl_deprotection->cyclization cleavage 4. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) cyclization->cleavage purification 5. Purification (RP-HPLC) cleavage->purification final_product Final Product: Cyclic Peptide purification->final_product

Caption: Workflow for synthesizing cyclic peptides using this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal of medicinal chemists. Its orthogonal protecting group scheme facilitates the synthesis of complex and therapeutically relevant peptides, including glycopeptides and cyclic peptides. The protocols and data presented herein provide a foundation for researchers to effectively utilize this building block in their drug discovery and development efforts. The ability to construct molecules like PSGL-1 analogs highlights the importance of this compound in targeting key biological pathways involved in disease.

References

Troubleshooting & Optimization

preventing side reactions with N-Fmoc-L-threonine Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fmoc-L-threonine Allyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions and optimize your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: this compound offers orthogonal protection, a key advantage in complex peptide synthesis. The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, while the C-terminal allyl ester is removed under mild, neutral conditions using a palladium(0) catalyst. This orthogonality ensures that the C-terminal ester remains intact during the piperidine-mediated removal of the Fmoc group in each cycle of solid-phase peptide synthesis (SPPS). Similarly, the allyl group is stable to the acidic conditions often used for the cleavage of side-chain protecting groups.[1][2]

Q2: What are the most common side reactions associated with the threonine residue during Fmoc-SPPS?

A2: The primary side reactions involving the threonine residue include:

  • β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine, the threonine side chain can undergo dehydration to form a dehydroamino acid residue.[3] Protecting the side-chain hydroxyl group, typically with a tert-butyl (tBu) group, is highly recommended to prevent this.

  • N→O Acyl Shift: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), an N→O acyl shift can occur. This involves the migration of the peptide backbone from the amide nitrogen to the hydroxyl group of the threonine, forming an ester linkage. This reaction is reversible and can be minimized by careful control of the cleavage conditions.

Q3: Can the palladium catalyst used for allyl ester deprotection cause side reactions with other residues in the peptide?

A3: The palladium(0) catalyst is generally very selective for the allyl group. However, it is crucial to use appropriate scavengers in the deprotection cocktail. Without scavengers, the reactive π-allyl-palladium intermediate can be captured by nucleophilic side chains of other amino acids, leading to undesired modifications. The choice of scavenger is critical for a clean deprotection reaction.

Q4: Is it necessary to protect the hydroxyl group of threonine when using this compound?

A4: Yes, it is highly recommended to protect the side-chain hydroxyl group of threonine, most commonly with a tert-butyl (tBu) ether. This prevents O-acylation by the incoming activated amino acid during coupling steps and minimizes the risk of β-elimination during the basic Fmoc deprotection steps.[3]

Troubleshooting Guides

Issue 1: Incomplete Allyl Ester Deprotection

Symptoms:

  • Mass spectrometry (MS) analysis shows the presence of the desired peptide with the allyl group still attached (mass difference of +40 Da).

  • HPLC analysis shows a more hydrophobic peak corresponding to the allylated peptide.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Palladium Catalyst Use a fresh, high-quality source of the palladium catalyst, such as Pd(PPh₃)₄. Ensure proper storage of the catalyst under an inert atmosphere.
Insufficient Scavenger Increase the concentration of the allyl scavenger (e.g., phenylsilane, morpholine) in the reaction mixture. The scavenger is crucial for trapping the allyl cation and regenerating the active Pd(0) catalyst.
Suboptimal Reaction Time/Temperature Extend the reaction time for the deprotection step. While typically performed at room temperature, gentle heating (e.g., 38°C) with microwave assistance has been shown to accelerate the reaction and improve efficiency.[4]
Poor Resin Swelling Ensure the peptide-resin is adequately swelled in an appropriate solvent (e.g., DCM or THF) before adding the deprotection cocktail to allow for efficient diffusion of the reagents.
Issue 2: Formation of Dehydroamino Acid during Synthesis

Symptoms:

  • MS analysis reveals a side product with a mass loss of 18 Da from the target peptide, corresponding to the loss of water.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Unprotected Threonine Side Chain Use a side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH, for all threonine residues in the sequence to prevent β-elimination.
Prolonged Exposure to Base Minimize the duration of the Fmoc deprotection steps. If β-elimination persists, consider using a milder base or a lower concentration of piperidine.
Issue 3: O-Sulfonation of Threonine during Final Cleavage

Symptoms:

  • MS analysis shows a side product with a mass increase of 80 Da, corresponding to the addition of a sulfate group.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cleavage of Arg(Pmc/Mtr) Protecting Groups This side reaction can occur during the final TFA cleavage when arginine residues are protected with Pmc or Mtr groups, which release sulfonated species.[5]
Absence of Scavengers Ensure that the TFA cleavage cocktail contains appropriate scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to quench the reactive cationic species generated during deprotection.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deprotection of Allyl Ester

This protocol describes the on-resin removal of the C-terminal allyl ester.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. A common formulation is Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (25 equivalents) in DCM.

  • Deprotection Reaction: Drain the DCM from the swelled resin and add the deprotection cocktail. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing: After the reaction is complete, drain the deprotection cocktail and wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), and finally DCM (3x).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC and MS to confirm the complete removal of the allyl group.

Visualizations

troubleshooting_workflow cluster_synthesis Peptide Synthesis Issue cluster_allyl Allyl Deprotection cluster_threonine Threonine-Related start Side Reaction Detected ms_analysis Analyze by MS and HPLC start->ms_analysis incomplete_allyl Incomplete Allyl Deprotection (+40 Da) ms_analysis->incomplete_allyl Mass Increase beta_elimination β-Elimination (-18 Da) ms_analysis->beta_elimination Mass Decrease o_sulfonation O-Sulfonation (+80 Da) ms_analysis->o_sulfonation Mass Increase check_catalyst Use Fresh Pd(PPh3)4 incomplete_allyl->check_catalyst increase_scavenger Increase Scavenger Concentration incomplete_allyl->increase_scavenger extend_time Extend Reaction Time / Use Microwave incomplete_allyl->extend_time use_tbu Use Fmoc-Thr(tBu)-OH beta_elimination->use_tbu minimize_base Minimize Base Exposure beta_elimination->minimize_base check_arg_protection Check Arg Protecting Group o_sulfonation->check_arg_protection add_scavengers Add Scavengers to TFA Cocktail o_sulfonation->add_scavengers

Caption: A troubleshooting workflow for identifying and resolving common side reactions.

experimental_workflow cluster_protocol Allyl Ester Deprotection Protocol swell_resin 1. Swell Peptide-Resin in DCM prepare_cocktail 2. Prepare Deprotection Cocktail (Pd(PPh3)4, Phenylsilane in DCM) deprotection 3. Add Cocktail to Resin (2h at RT) swell_resin->deprotection wash_resin 4. Wash Resin Thoroughly deprotection->wash_resin confirm 5. Confirm by HPLC/MS wash_resin->confirm

Caption: A summary of the experimental workflow for allyl ester deprotection.

References

Technical Support Center: N-Fmoc-L-threonine Allyl Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of N-Fmoc-L-threonine Allyl Ester.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling reactions of this compound in a question-and-answer format.

Q1: Why am I experiencing low coupling yield with this compound?

Low coupling yields with this compound are frequently due to a combination of factors:

  • Steric Hindrance: L-threonine is a β-branched amino acid. The methyl and hydroxyl groups on the β-carbon create significant steric bulk, which can impede the approach of the activated carboxyl group to the amine, resulting in slower and less efficient coupling reactions.[1][2]

  • Peptide Aggregation: Sequences containing threonine, especially when near other hydrophobic or β-branched residues, can form secondary structures like β-sheets. This aggregation can block reactive sites and prevent reagents from accessing the N-terminal amine, which drastically reduces reaction efficiency.[1]

  • Incomplete Activation: The carboxylic acid of N-Fmoc-L-threonine must be fully activated to a more reactive intermediate to facilitate efficient coupling.[3] Inadequate activation will lead to low yields.

Q2: How can I diagnose the cause of the low yield?

A systematic approach is key to identifying the problem:

  • Kaiser Test (for Solid-Phase Peptide Synthesis - SPPS): If you are performing the coupling on a solid support, a Kaiser test can detect unreacted primary amines. A positive result (blue/purple beads) indicates incomplete coupling.[1] A negative result (yellow/colorless beads) suggests a successful coupling.[4]

  • Test Cleavage and Analysis (for SPPS): Cleaving a small amount of the peptide from the resin and analyzing the crude product by Mass Spectrometry (MS) and HPLC can confirm a failed coupling. The presence of a significant peak corresponding to the mass of the peptide without the threonine residue (a deletion sequence) is a definitive indicator.[1]

  • Reaction Monitoring (for Solution-Phase Synthesis): For solution-phase reactions, techniques like Thin Layer Chromatography (TLC) or HPLC-MS can be used to monitor the consumption of starting materials and the formation of the desired product over time.

Q3: What are the most effective strategies to improve the coupling yield?

Several strategies can be employed, often in combination, to overcome difficult threonine couplings:

  • Optimize the Coupling Reagent: For sterically hindered amino acids like threonine, more potent activating agents are recommended. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides.[1] Reagents like HATU and HCTU are highly recommended for their high reactivity in difficult couplings.[5][6]

  • Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[2][4]

  • Extend Reaction Time: Longer coupling times (e.g., 2-4 hours or even overnight) may be necessary to achieve a higher yield, especially for challenging sequences.[4] Reaction progress should be monitored to determine the optimal time.[2]

  • Elevate the Reaction Temperature: While most couplings are performed at room temperature, carefully increasing the temperature can sometimes improve the reaction rate for difficult couplings. However, this should be done with caution as it can also increase the risk of side reactions like racemization.[2]

  • Solvent Choice: Ensure the use of high-quality, anhydrous, and amine-free solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5][7] In cases of peptide aggregation, NMP may be a better choice for improving solvation.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

Due to the steric hindrance of the threonine residue, standard coupling reagents may not be sufficient. More powerful activating agents are generally required.[1] Aminium/uronium salts like HATU, HCTU, and HBTU are highly reactive and lead to fast and efficient coupling.[1] Phosphonium salts such as PyBOP are also a good choice for sterically demanding couplings.[8] While more cost-effective, carbodiimides like DIC, when used with an additive like HOBt or OxymaPure, can be effective but may require longer reaction times.[6][8]

Q2: What are the common side reactions to be aware of during the coupling of this compound?

The primary side reactions include:

  • Racemization: The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to epimerization. This is more likely to occur in slow coupling reactions that require extended exposure to basic conditions.[9] Using a weaker base like 2,4,6-collidine instead of DIPEA can help minimize this.[5]

  • Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated under basic conditions, leading to the formation of a dehydroamino acid residue.[9][10] Protecting the hydroxyl group, for instance with a tBu group as in Fmoc-Thr(tBu)-OH, is a common strategy to prevent this, though this is not an option if the hydroxyl group is intended to be unprotected in the final product.

  • O-acylation: The side-chain hydroxyl group of threonine is nucleophilic and can be acylated by the activated amino acid, leading to the formation of an ester side product.[10] Using a more potent coupling reagent to accelerate the desired N-acylation can help to outcompete this side reaction.[10]

Q3: Is it necessary to protect the side-chain hydroxyl group of threonine during coupling?

Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl function, such as the tert-butyl (tBu) group. This prevents the hydroxyl group from participating in side reactions like O-acylation and dehydration (β-elimination).[9][10] The tBu group is stable under the basic conditions used for Fmoc deprotection and can be removed during the final acidic cleavage step.[10]

Q4: Can the allyl ester protecting group be cleaved during the coupling reaction?

The allyl ester is generally stable under the standard conditions of Fmoc-based peptide synthesis, including the basic conditions for Fmoc deprotection and the conditions for coupling.[3] It is selectively cleaved under mild conditions using a palladium(0) catalyst.[3][11] However, care should be taken to avoid conditions that could lead to transesterification, such as the use of alcoholic solvents in the presence of strong bases or acids.[3]

Data Presentation

The selection of the coupling reagent and additives directly impacts the efficiency and duration of the acylation step. The following table summarizes common reagent combinations used for coupling sterically hindered amino acids like this compound.

Coupling Reagent/AdditiveReagent ClassTypical Coupling TimeCoupling EfficiencyNotes
HATU / HOAt / DIPEA Aminium/Uronium Salt20 - 45 minVery HighHighly efficient, often superior to HBTU, especially for sterically hindered couplings.[5]
HCTU / DIPEA Aminium/Uronium Salt20 - 45 minHigh to Very HighMore reactive than HBTU, good for difficult couplings.[8]
HBTU / HOBt / DIPEA Aminium/Uronium Salt30 - 60 minHighFast, efficient, and a popular choice. Potential for guanidinylation of the N-terminus if used in large excess.[5]
PyBOP / DIPEA Phosphonium Salt30 - 60 minHighGood for sterically demanding couplings. Byproducts can be difficult to remove.[8]
DIC / OxymaPure Carbodiimide / Additive60 - 120 minGood to HighExcellent racemization suppression. Slower reaction rates compared to onium salts.[8]
DIC / HOBt Carbodiimide / Additive60 - 120 minGood to HighCost-effective, with a low risk of guanidinylation. Slower reaction rates and potential for N-acylurea formation.[8]

Experimental Protocols

Protocol 1: Coupling using HATU (Aminium/Uronium Salt Method)

This protocol is recommended for difficult couplings where high efficiency is required.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in an appropriate volume of anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the amine component.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.[8]

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC-MS for solution-phase, Kaiser test for solid-phase).

  • Work-up/Washing: Once the reaction is complete, proceed with the appropriate work-up for a solution-phase reaction or wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) for SPPS.[8]

Protocol 2: Coupling using DIC/OxymaPure (Carbodiimide Method)

This protocol is a good choice when minimizing racemization is a primary concern.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of anhydrous DMF.[6]

  • Coupling Reaction: Add the dissolved amino acid and additive solution to the reaction vessel containing the amine component.

  • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[6]

  • Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.[8]

  • Monitoring: Monitor the reaction completion using a suitable method.

  • Work-up/Washing: Upon completion, proceed with the appropriate work-up or wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) for SPPS.[8]

Mandatory Visualization

experimental_workflow cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_analysis Analysis & Purification A This compound E Pre-activation (2-5 min) A->E B Coupling Reagent (e.g., HATU) B->E C Base (e.g., DIPEA) C->E D Solvent (DMF) D->E G Agitation (20-120 min) E->G Add Activated Amino Acid F Amine Component (e.g., Peptide-Resin) F->G H Monitoring (e.g., Kaiser Test, HPLC) G->H I Washing / Work-up H->I J Coupled Product I->J

Caption: Experimental workflow for the coupling of this compound.

troubleshooting_workflow cluster_solutions Optimization Strategies Start Low Coupling Yield Observed CheckCompletion Incomplete Coupling Confirmed? (Kaiser Test / HPLC) Start->CheckCompletion ChangeReagent Use More Potent Coupling Reagent (e.g., HATU, HCTU) CheckCompletion->ChangeReagent Yes Success Successful Coupling CheckCompletion->Success No, Coupling is Complete IncreaseEquiv Increase Equivalents of Amino Acid & Reagents ChangeReagent->IncreaseEquiv IncreaseTime Extend Reaction Time IncreaseEquiv->IncreaseTime DoubleCouple Perform a Double Coupling IncreaseTime->DoubleCouple Recheck Re-evaluate Coupling Efficiency DoubleCouple->Recheck Recheck->ChangeReagent Still Low Yield Recheck->Success

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Deprotection of N-Fmoc-L-threonine Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-Fmoc-L-threonine Allyl Ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting this compound?

A1: The primary challenges stem from the sequential and selective removal of two distinct protecting groups: the base-labile Fmoc group from the amine and the palladium-catalyzed removal of the Allyl ester from the carboxylic acid. Key issues include incomplete deprotection, side reactions specific to the threonine residue, and catalyst-related problems during the allyl ester cleavage.

Q2: In what order should the Fmoc and Allyl ester groups be removed?

A2: The deprotection strategy is typically determined by the overall synthetic plan. The Fmoc and Allyl groups are orthogonal, meaning one can be removed without affecting the other.[1] If subsequent peptide coupling is desired at the N-terminus, the Fmoc group is removed first. If modification of the C-terminus is planned while the N-terminus remains protected, the Allyl ester would be removed first.

Q3: What are the most common side reactions during the Fmoc deprotection of a threonine residue?

A3: The most common side reaction is β-elimination of the threonine side chain's hydroxyl group, which is promoted by the basic conditions of Fmoc deprotection (e.g., piperidine).[2] This can lead to the formation of a dehydroamino acid derivative. Prolonged exposure to the base or elevated temperatures can increase the likelihood of this side reaction.[2]

Q4: My palladium catalyst for the Allyl ester deprotection seems inactive. What could be the cause?

A4: Historically, palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), were considered sensitive to atmospheric oxygen, leading to catalyst deactivation.[3][4] While many protocols traditionally call for inert atmosphere conditions, recent studies have shown that deprotection can be successful under atmospheric conditions, especially with microwave assistance.[3][5] Catalyst degradation can still occur, and using fresh, high-quality catalyst and appropriate scavengers is crucial.

Troubleshooting Guides

Troubleshooting Fmoc Deprotection
Problem Possible Cause Solution Citation
Incomplete Fmoc Deprotection Peptide aggregation hindering reagent access.Extend deprotection time or perform a second deprotection. Use chaotropic agents to disrupt secondary structures. Consider microwave-assisted synthesis.[6][7]
Insufficient deprotection time or low reagent concentration.Increase piperidine concentration (up to 50%) or use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine.[7][8]
Observation of a mass loss of 18 Da in the final product β-elimination (dehydration) of the threonine side chain.Ensure the side-chain hydroxyl group is protected (e.g., with a t-butyl group) if compatible with your synthesis. Minimize exposure to strong bases and avoid elevated temperatures during deprotection.[2]
Formation of dibenzofulvene adducts The dibenzofulvene byproduct of Fmoc cleavage can react with the peptide.Ensure a sufficient concentration of a secondary amine like piperidine is used to effectively scavenge the dibenzofulvene.[9][10]
Troubleshooting Allyl Ester Deprotection
Problem Possible Cause Solution Citation
Incomplete Allyl Ester Cleavage Inactive palladium catalyst.Use fresh Pd(PPh₃)₄. While often not strictly necessary, performing the reaction under an inert atmosphere (Argon or Nitrogen) can be beneficial.[4]
Insufficient catalyst or scavenger.Increase the equivalents of the palladium catalyst and the allyl scavenger (e.g., phenylsilane).[9]
Slow Reaction Rate Low reaction temperature.Employ microwave heating to accelerate the reaction. Two 5-minute deprotections at 38°C have been shown to be effective.[3][5]
Product Contamination with Palladium Residual catalyst in the final product.After deprotection, wash the resin with a solution containing a chelating agent like sodium diethyldithiocarbamate to remove residual palladium.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[12]

  • Agitate the mixture at room temperature for 5-20 minutes. For sequences prone to aggregation, this step can be repeated.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times for 1 minute each) to remove all traces of piperidine and the dibenzofulvene adduct.[12]

  • Proceed with the next step in your synthesis.

Protocol 2: Palladium-Catalyzed Allyl Ester Deprotection (Microwave-Assisted)
  • Swell the this compound-resin in DMF.

  • In a separate vial, prepare the deprotection solution: dissolve Pd(PPh₃)₄ (e.g., 0.25 equivalents) and an allyl scavenger such as phenylsilane (e.g., 25 equivalents) in DMF.

  • Add the deprotection solution to the resin.

  • Place the reaction vessel in a microwave peptide synthesizer.

  • Irradiate for 5 minutes at 38°C.[5]

  • Drain the solution.

  • Repeat the deprotection (steps 3-6) one more time to ensure complete removal.[5]

  • Wash the resin thoroughly with DMF.

  • To remove residual palladium, wash the resin with 0.5% (w/w) sodium diethyldithiocarbamate in DMF.[11]

  • Wash again with DMF to remove the chelating agent.

Visual Guides

Fmoc_Deprotection_Workflow start Start: Fmoc-Protected Peptide-Resin swell Swell Resin in DMF start->swell deprotect Add 20% Piperidine in DMF (Repeat if necessary) swell->deprotect wash_dmf Wash with DMF deprotect->wash_dmf kaiser_test Kaiser Test wash_dmf->kaiser_test positive Positive Result: Free Amine kaiser_test->positive Blue Beads negative Negative Result: Incomplete Deprotection kaiser_test->negative Yellow Beads troubleshoot Troubleshoot: - Extend time - Use DBU negative->troubleshoot troubleshoot->deprotect

Caption: Workflow for the deprotection of the Fmoc group.

Allyl_Deprotection_Troubleshooting start Problem: Incomplete Allyl Ester Deprotection check_catalyst Is the Pd(PPh₃)₄ catalyst fresh? start->check_catalyst use_fresh Use fresh catalyst check_catalyst->use_fresh No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes use_fresh->check_conditions use_microwave Use microwave heating (38°C) and repeat deprotection check_conditions->use_microwave No check_scavenger Is there sufficient allyl scavenger? check_conditions->check_scavenger Yes use_microwave->check_scavenger increase_scavenger Increase equivalents of scavenger (e.g., phenylsilane) check_scavenger->increase_scavenger No success Successful Deprotection check_scavenger->success Yes increase_scavenger->success

Caption: Troubleshooting logic for incomplete Allyl ester deprotection.

References

Technical Support Center: Minimizing Aspartimide Formation with Allyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during peptide synthesis when using allyl esters for aspartate protection, with a focus on minimizing aspartimide formation.

Troubleshooting Guide

This guide addresses common problems observed during solid-phase peptide synthesis (SPPS) involving allyl-protected aspartic acid residues.

Problem Potential Cause Recommended Solution
Significant aspartimide formation is detected by HPLC/MS analysis. The peptide sequence is prone to aspartimide formation (e.g., contains Asp-Gly, Asp-Asn, or Asp-Ser motifs).[1][2]- Modify the Fmoc deprotection conditions: Add a small amount of organic acid, such as 0.1 M formic acid, to the piperidine deprotection solution.[2][3][4] - Use a weaker base for Fmoc deprotection: Consider using morpholine instead of piperidine, although this may require longer reaction times for complete Fmoc removal.[2]
Aspartimide formation persists even with modified deprotection conditions. The allyl ester protecting group is inherently susceptible to nucleophilic attack, leading to the formation of the succinimide ring.[5]- Change the protecting group strategy: If the sequence is highly susceptible, consider replacing the allyl ester with a bulkier protecting group like 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (OPhp), or 5-n-butyl-5-nonyl (OBno), which have been shown to significantly reduce aspartimide formation.[1][6] - Utilize backbone protection: For particularly difficult sequences, employ a backbone protecting group like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the following amino acid to prevent cyclization.[2][7]
Low peptide yield and difficult purification. Aspartimide formation leads to a mixture of by-products, including epimerized α- and β-peptides and piperidides, which can be challenging to separate from the desired product.[2]- Optimize purification methods: Use high-resolution HPLC with a shallow gradient to improve the separation of the target peptide from closely eluting impurities. - Prevent the issue at the source: The most effective approach is to minimize aspartimide formation during synthesis by applying the solutions mentioned above.
Unexpected side reaction during coupling. In some cases, aspartimide formation can occur during the coupling reaction, even in the absence of a strong base, if excess coupling reagent is present.[5]- Use stoichiometric amounts of coupling reagents: Avoid using a large excess of coupling reagents like HATU or HBTU. - Monitor coupling reaction times: Do not extend coupling times unnecessarily.

Frequently Asked Questions (FAQs)

Q1: Why are allyl esters used for aspartate protection if they are prone to aspartimide formation?

A1: Allyl esters offer the advantage of being "orthogonal" to the commonly used Fmoc/tBu strategy in solid-phase peptide synthesis.[5] This means they can be selectively removed under specific conditions (typically using a palladium catalyst like Pd(PPh₃)₄) without affecting other protecting groups, which is highly valuable for the synthesis of complex or modified peptides, such as cyclic or branched peptides.[5]

Q2: What is the mechanism of aspartimide formation?

A2: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[1] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartate residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aspartate side-chain ester. This leads to the formation of a five-membered succinimide ring (the aspartimide) and the release of the protecting group alkoxide.[2] This intermediate is prone to racemization and can be subsequently opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-peptides.[1][2]

Q3: Are there any peptide sequences that are more susceptible to aspartimide formation?

A3: Yes, the peptide sequence significantly influences the rate of aspartimide formation. The most problematic sequences are those where aspartic acid is followed by a small, unhindered amino acid, with Asp-Gly being the most notorious motif.[1][2] Other sequences of concern include Asp-Asn, Asp-Ser, and Asp-Arg.[2]

Q4: How can I quantify the extent of aspartimide formation?

A4: The level of aspartimide formation can be quantified by analyzing the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The aspartimide-related impurities, including the aspartimide itself and the resulting α- and β-piperidides, can be identified by their retention times and mass spectrometry (MS) data. Comparing the peak areas of these impurities to the desired product allows for a quantitative assessment. For example, in the synthesis of the model peptide VKDGYI, extended treatment with 20% piperidine can be used to simulate multiple deprotection cycles and evaluate the effectiveness of different protective strategies.[6]

Quantitative Data Summary

The following table summarizes the effectiveness of different aspartate protecting groups in minimizing aspartimide formation in the model peptide VKDGYI after extended treatment with 20% piperidine in DMF.

Aspartate Protecting GroupAspartimide Formation (%)D-Aspartate (%)Reference
OtBu (tert-Butyl)26.813.9
OMpe (3-methylpent-3-yl)1.81.0
OBno (5-n-butyl-5-nonyl)0.1 0.1

Data from the synthesis of VKDGYI where the resin-bound peptide was treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Reduced Aspartimide Formation

This protocol is designed to minimize aspartimide formation during the removal of the Fmoc protecting group.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M formic acid in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Removal: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin at room temperature for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and cleaved Fmoc-adducts.

  • Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.

Protocol 2: Selective Cleavage of Allyl Ester

This protocol describes the selective removal of the allyl protecting group from the aspartate side chain.

  • Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 equivalents per allyl group) and a scavenger such as PhSiH₃ (phenylsilane) (25 equivalents per allyl group) in anhydrous dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., argon or nitrogen).

  • Resin Preparation: Swell the peptide-resin in the reaction solvent.

  • Deprotection Reaction: Add the palladium catalyst and scavenger solution to the resin.

  • Incubation: Gently agitate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC/MS analysis of a small cleaved sample.

  • Washing: After completion, drain the reaction mixture and wash the resin extensively with DCM, DMF, and methanol to remove the catalyst and by-products.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OAll)-Xaa Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Fmoc Deprotection Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Peptide (L and D) Aspartimide->Alpha_Peptide Beta_Peptide β-Peptide (L and D) Aspartimide->Beta_Peptide Piperidides Piperidide Adducts Aspartimide->Piperidides Hydrolysis Hydrolysis (H₂O) Hydrolysis->Aspartimide Piperidinolysis Piperidine Attack Piperidinolysis->Aspartimide

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Aspartimide Formation Detected Check_Sequence Is the sequence prone? (e.g., Asp-Gly) Start->Check_Sequence Modify_Deprotection Modify Fmoc Deprotection: - Add 0.1M Formic Acid - Use weaker base (Morpholine) Check_Sequence->Modify_Deprotection Yes Optimize_Coupling Optimize Coupling: - Use stoichiometric reagents - Reduce coupling time Check_Sequence->Optimize_Coupling No Issue_Resolved1 Issue Resolved Modify_Deprotection->Issue_Resolved1 Successful Change_PG Change Asp Protecting Group: - Use bulky esters (e.g., OBno) - Use backbone protection (Dmb) Modify_Deprotection->Change_PG Unsuccessful Issue_Resolved2 Issue Resolved Change_PG->Issue_Resolved2 Issue_Resolved3 Issue Resolved Optimize_Coupling->Issue_Resolved3

Caption: Troubleshooting workflow for addressing aspartimide formation.

References

Technical Support Center: N-Fmoc-L-threonine Allyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Fmoc-L-threonine Allyl Ester. Our aim is to help improve reaction yields and purity through detailed experimental protocols and targeted troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process.[1] First, the amino group of L-threonine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is commonly achieved by reacting L-threonine with an Fmoc-donating reagent like 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic aqueous solution.[1] The resulting N-Fmoc-L-threonine is then isolated and purified. The second step is the esterification of the carboxylic acid group of N-Fmoc-L-threonine with allyl alcohol.[1]

Q2: Which method is recommended for the allyl esterification of N-Fmoc-L-threonine?

A2: A widely used and effective method is the Steglich esterification, which employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] This method is favored for its mild reaction conditions, which helps in minimizing side reactions.[1]

Q3: What are the most common side reactions in this synthesis, and how can they be minimized?

A3: The most common side reactions include:

  • N-acylurea formation: This is a notorious byproduct in carbodiimide-mediated esterifications. Using DMAP as a catalyst can suppress the formation of this side product.

  • Epimerization: The stereochemical integrity of the chiral centers in threonine is crucial. The reaction conditions for Fmoc protection are generally mild enough to prevent epimerization. During esterification, maintaining a low temperature and avoiding strong bases can minimize this risk.

  • Transesterification: This can occur if other alcohols are present, especially in the presence of a strong acid or base catalyst.[1] It is crucial to use anhydrous solvents and pure reagents to avoid this.[1]

Q4: What is the role of the allyl ester protecting group?

A4: The allyl ester is a valuable C-terminal protecting group in peptide synthesis. It is stable to the basic conditions used for Fmoc group removal and the acidic conditions used for the cleavage of many side-chain protecting groups. The allyl group can be selectively removed under mild conditions using a palladium(0)-catalyzed allyl transfer reaction.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction during esterification.- Increase the reaction time or temperature moderately.- Ensure an appropriate stoichiometry of reagents (see experimental protocol).- Use a more potent coupling reagent if steric hindrance is an issue.
Degradation of the Fmoc group.- Avoid strongly basic or acidic conditions during workup and purification.
Loss of product during purification.- Optimize the solvent system for column chromatography to ensure good separation.- If recrystallizing, choose a solvent system that provides good crystal formation and minimizes solubility of the product at low temperatures.
Presence of Impurities in the Final Product Unreacted starting materials (N-Fmoc-L-threonine, allyl alcohol).- Ensure the reaction goes to completion by monitoring with TLC.- Optimize purification to separate the product from starting materials.
Dicyclohexylurea (DCU) byproduct from DCC.- DCU is largely insoluble in many organic solvents. Filter the reaction mixture before workup.- Further precipitation of DCU can often be achieved by cooling the solution.
N-acylurea byproduct.- Use a catalytic amount of DMAP to minimize its formation.- This byproduct can often be separated by column chromatography.
Difficulty in Purifying the Product Product co-elutes with impurities during column chromatography.- Experiment with different solvent systems for elution, varying the polarity.- Consider using a different stationary phase for chromatography.
Product fails to crystallize.- Ensure the product is sufficiently pure before attempting recrystallization.- Try different solvent systems for crystallization. Seeding with a small crystal of pure product can sometimes induce crystallization.

Data Presentation

Table 1: Impact of Stoichiometry on Yield in Steglich Esterification (Illustrative)
N-Fmoc-L-threonine (Equivalents) Allyl Alcohol (Equivalents) DCC (Equivalents) DMAP (Equivalents) Typical Yield (%)
1.01.21.10.175-85
1.01.51.20.180-90
1.02.01.50.2>90

Note: These are typical values and may vary depending on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-L-threonine
  • Dissolution: Dissolve L-threonine in a 10% aqueous solution of sodium carbonate.

  • Fmoc Protection: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu in dioxane dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. The N-Fmoc-L-threonine will precipitate as a white solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Steglich Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve N-Fmoc-L-threonine (1.0 eq.) in anhydrous dichloromethane (DCM). Add allyl alcohol (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of cold DCM.

  • Work-up: Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Fmoc Protection cluster_step2 Step 2: Allyl Esterification L-Threonine L-Threonine Reaction1 N-Fmoc Protection L-Threonine->Reaction1 Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction1 N-Fmoc-L-Threonine N-Fmoc-L-Threonine Reaction1->N-Fmoc-L-Threonine Reaction2 Steglich Esterification N-Fmoc-L-Threonine->Reaction2 Purified Intermediate Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction2 DCC_DMAP DCC / DMAP DCC_DMAP->Reaction2 Product N-Fmoc-L-threonine Allyl Ester Reaction2->Product Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete (check by TLC)? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time/temperature Incomplete->Increase_Time_Temp Check_Stoichiometry Verify stoichiometry of reagents Incomplete->Check_Stoichiometry Check_Purification Review purification procedure Complete->Check_Purification Check_Degradation Check for Fmoc degradation Complete->Check_Degradation Optimize_Chroma Optimize chromatography solvent system Check_Purification->Optimize_Chroma Mild_Conditions Use milder workup/purification conditions Check_Degradation->Mild_Conditions Side_Reactions Main_Reaction N-Fmoc-L-threonine + Allyl Alcohol + DCC/DMAP Desired_Product This compound Desired_Product->Main_Reaction N_Acylurea N-Acylurea Formation N_Acylurea->Main_Reaction Epimerization Epimerization Epimerization->Main_Reaction Transesterification Transesterification Transesterification->Main_Reaction

References

Technical Support Center: Threonine-Mediated Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers and troubleshooting strategies for handling peptide aggregation driven by threonine residues.

Frequently Asked Questions (FAQs)

Q1: Why are my threonine-containing peptides so prone to aggregation?

Threonine's structure gives it a dual role in peptide stability. As a β-branched amino acid, similar to valine and isoleucine, its structure favors the formation of β-strands.[1] These β-strands can then associate between different peptide molecules, leading to the formation of β-sheets, which are a hallmark of peptide aggregates and amyloid fibrils.[1] The hydroxyl (-OH) group on threonine's side chain can also participate in hydrogen bonding, which can either stabilize a desired conformation or contribute to intermolecular bonding that drives aggregation.[2]

Q2: What is the underlying mechanism of threonine-driven peptide aggregation?

Aggregation is often initiated through a process called nucleation. In the context of threonine, the peptide backbone adopts an extended β-strand conformation. Multiple peptide chains align, forming intermolecular hydrogen bonds between their backbones, creating a stable β-sheet structure. Threonine residues can facilitate this process by promoting the initial β-strand conformation and potentially through side-chain interactions that stabilize the growing aggregate. This process can lead to the formation of various species, from soluble oligomers to large, insoluble amyloid fibrils.[1][3]

Q3: Can I predict the likelihood of aggregation for my threonine-containing peptide sequence?

While perfect prediction is difficult, several factors can indicate a high propensity for aggregation:

  • High percentage of hydrophobic residues: A sequence with over 50% hydrophobic amino acids is more likely to be insoluble or aggregate in aqueous solutions.[4]

  • Alternating polar/non-polar patterns: Such patterns are common in β-strands that form amphipathic β-sheets, a key driver of aggregation.

  • Presence of multiple β-branched residues: Sequences rich in threonine, valine, and isoleucine are predisposed to form β-sheets.[1]

  • Computational tools: Several algorithms (e.g., TANGO, AGGRESCAN) can predict aggregation-prone regions within a sequence based on the physicochemical properties of the amino acids.[5]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My peptide powder will not dissolve, or it precipitates out of solution.

This is a common issue when the peptide has already formed stable aggregates. The troubleshooting workflow below can help you find the right solvent conditions.

G start Start: Lyophilized Peptide test_sol Test Solubility: Take a small aliquot first! start->test_sol water Try sterile, distilled H₂O. Briefly sonicate. test_sol->water check_charge Is peptide acidic, basic, or neutral? water->check_charge Insoluble acidic Acidic (Net Charge < 0): Use 0.1M NH₄HCO₃ or dilute NH₄OH (pH > 7) check_charge->acidic Acidic basic Basic (Net Charge > 0): Use 10-25% Acetic Acid or 0.1% TFA (pH < 7) check_charge->basic Basic neutral Neutral/Hydrophobic: Use minimal DMSO or DMF, then slowly add to aqueous buffer. check_charge->neutral Neutral check_success Is solution clear? acidic->check_success basic->check_success neutral->check_success success Success! Aliquot and store at -20°C or -80°C. check_success->success Yes denature Last Resort (for stubborn aggregates): Dissolve in 6M Guanidine-HCl or 8M Urea. check_success->denature No final_dilution Slowly dialyze or dilute into final assay buffer. denature->final_dilution final_dilution->success

Caption: Troubleshooting workflow for dissolving aggregating peptides.

Solubilization Strategy Summary

The optimal solvent depends on the net charge of your peptide. First, calculate the net charge at neutral pH: assign -1 for acidic residues (D, E) and +1 for basic residues (K, R, H).

Peptide TypeNet ChargePrimary SolventSecondary Solvent (if needed)Chaotropic Agent (Last Resort)
Acidic NegativeSterile Water0.1M Ammonium Bicarbonate6M Guanidine-HCl or 8M Urea
Basic PositiveSterile Water10-30% Acetic Acid6M Guanidine-HCl or 8M Urea
Neutral/Hydrophobic ZeroMinimal DMSO/DMF, then diluteTrifluoroethanol (TFE)6M Guanidine-HCl or 8M Urea
Data compiled from multiple sources.[2][4][6][7][8]

Important Handling Notes:

  • Sonication: A brief sonication in a water bath can help break up small particles and facilitate dissolution.[6][7]

  • Temperature: Gently warming a solution (<40°C) can sometimes improve solubility, but be cautious as higher temperatures can also accelerate aggregation for some peptides.[6][9][10][11]

  • Chaotropic Agents: Guanidine-HCl and urea are strong denaturants that disrupt the hydrogen bonds holding aggregates together.[2][4][][13] They are effective but may interfere with biological assays.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot your peptide stock solution for single use and store at -20°C or -80°C.[7]

Problem 2: My peptide is in solution, but I suspect it's aggregated. How can I confirm and characterize the aggregates?

If your solution is clear but you suspect the presence of soluble oligomers or aggregates, you can use several biophysical techniques to confirm their presence and characterize their structure.

G cluster_mech Mechanism: Threonine-Mediated Aggregation cluster_analysis Experimental Analysis Monomer Peptide Monomer (Threonine promotes β-strand propensity) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation DLS Dynamic Light Scattering (DLS) - Is particle size increased? Oligomer->DLS Fibril Insoluble Fibril (β-sheet rich) Protofibril->Fibril Maturation CD Circular Dichroism (CD) - Is there a β-sheet signal? Protofibril->CD ThT Thioflavin T (ThT) Assay - Is there amyloid structure? Fibril->ThT

Caption: Relationship between aggregation states and analytical methods.

Key Experimental Protocols

Method A: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay uses the ThT dye, which exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[14][15]

Protocol:

  • Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh and protected from light.

  • Prepare Working Solution: Dilute the ThT stock solution in your assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10-25 µM.[14][16]

  • Sample Preparation: In a 96-well black, clear-bottom plate, mix your peptide sample with the ThT working solution. The final peptide concentration will depend on its aggregation propensity but typically ranges from 10-100 µM.

  • Incubation & Measurement: Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation kinetics.[16] Measure fluorescence intensity periodically using a plate reader with excitation set to ~440-450 nm and emission set to ~482-485 nm.[15][16]

  • Analysis: An increase in fluorescence intensity over time compared to a monomeric control indicates the formation of amyloid-like fibrils.

Method B: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[17] It is highly sensitive for detecting the formation of larger aggregates from smaller monomers.[17]

Protocol:

  • Sample Preparation: The sample must be free of dust and extraneous particles. Filter your peptide solution through a 0.2 µm or smaller syringe or spin filter directly into a clean DLS cuvette.[18]

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize.

  • Blank Measurement: First, measure the scattering of your filtered buffer alone to ensure the cuvette is clean and to establish a baseline.

  • Sample Measurement: Place the cuvette with your peptide sample into the instrument. The required volume is typically small (20-50 µL).[18]

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20 runs of 10-30 seconds each).

  • Analysis: The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh compared to the expected monomer size, or a high PDI, indicates the presence of aggregates.[19]

Method C: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of the peptide.[20][21]

Protocol:

  • Sample Preparation: Prepare the peptide sample in a CD-compatible buffer (e.g., phosphate buffer). Avoid buffers with high absorbance in the far-UV range. The typical peptide concentration is 0.1-0.5 mg/mL.[20][22]

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes. Turn on the lamp and allow it to warm up.

  • Blank Spectrum: Record a spectrum of the buffer alone in the same cuvette you will use for the sample. This will be used for baseline correction.

  • Sample Spectrum: Carefully pipette the sample into the cuvette (typically 1 mm path length) and record the spectrum, usually from ~260 nm down to ~190 nm.[20]

  • Analysis: After subtracting the buffer baseline, analyze the resulting spectrum. A distinct negative minimum around 216-218 nm is characteristic of a β-sheet structure, which is indicative of aggregation.[23] In contrast, α-helices show negative bands at ~208 nm and ~222 nm.[23]

References

Validation & Comparative

Decoding the Signature Fragments: A Comparative Guide to the Mass Spectrometry Analysis of Peptides with N-Fmoc-L-threonine Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and analysis, the precise characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the mass spectrometric behavior of peptides functionalized with N-Fmoc-L-threonine Allyl Ester against common alternatives, supported by predictive fragmentation data and detailed experimental protocols.

The use of this compound in solid-phase peptide synthesis (SPPS) offers a unique combination of a temporary N-terminal protecting group (Fmoc) and a C-terminal protecting group (Allyl ester), both of which can be selectively removed under specific conditions. Understanding how these modifications influence fragmentation patterns in mass spectrometry is crucial for accurate sequence verification and impurity profiling. This guide will delve into the expected fragmentation pathways of peptides containing this modification under Collision-Induced Dissociation (CID) and compare them with peptides featuring alternative protecting groups or C-terminal modifications.

Comparative Fragmentation Analysis: Predicting the Mass Spectrum

In the absence of direct, published mass spectra for a peptide containing this compound, we can predict the fragmentation pattern based on the known behavior of its constituent parts. For this comparative analysis, we will consider a model tripeptide, Fmoc-Ala-Thr-Gly-OAll , and compare its predicted fragmentation with two alternatives:

  • Alternative Threonine Protection: Fmoc-Ala-Thr(tBu)-Gly-OH (with a tert-butyl protected threonine side chain and a free C-terminal carboxylic acid).

  • Alternative C-terminus: Fmoc-Ala-Thr-Gly-NH2 (with a C-terminal amide).

Under typical low-energy CID conditions, peptides fragment primarily along the peptide backbone, generating characteristic b- and y-type ions .[1] The presence of the N-terminal Fmoc group, the threonine side chain, and the C-terminal allyl ester will introduce additional, predictable fragmentation events.

Key Predicted Fragmentation Characteristics:

  • Fmoc Group: The N-terminal Fmoc group is well-known to produce a characteristic fragment ion at m/z 179 , corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da representing the entire Fmoc moiety.[1]

  • Threonine Residue: Peptides containing threonine are known to undergo a characteristic neutral loss of acetaldehyde (CH3CHO), corresponding to 44 Da , from the side chain.[2]

  • Allyl Ester: The C-terminal allyl ester will influence the mass of the precursor ion and all y-type ions. While not typically undergoing a characteristic fragmentation itself under low-energy CID, its presence is confirmed by the mass of the y-ion series.

  • Tert-Butyl (tBu) Group: The tert-butyl protecting group on the threonine side chain in the alternative peptide is expected to result in a prominent neutral loss of isobutylene (C4H8), corresponding to 56 Da .[3]

  • C-terminal Acid vs. Amide: The mass difference between a C-terminal carboxylic acid (-COOH) and a C-terminal amide (-CONH2) is approximately 1 Da. This small mass difference can be used to distinguish between the two forms.[4] Deprotonated peptide amides in negative ion mode can also produce characteristic fragment ions that are absent in the corresponding peptide acid spectrum.[5]

Predicted Fragmentation Data

The following tables summarize the predicted monoisotopic m/z values for the primary fragment ions of the model tripeptide and its alternatives. This data is essential for interpreting mass spectra and confirming the peptide's structure.

Table 1: Predicted Fragment Ions for Fmoc-Ala-Thr-Gly-OAll

Ion TypeSequencePredicted m/zNotes
Precursor[Fmoc-ATG-OAll+H]+564.26
b2[Fmoc-A]+295.13
b3[Fmoc-AT]+396.18
y1[G-OAll+H]+116.07
y2[TG-OAll+H]+217.12
Fragment[Fmoc]+179.08Characteristic Fmoc fragment
Neutral Loss[M+H - 44]+520.26Loss of acetaldehyde from Thr
Neutral Loss[M+H - 222]+342.18Loss of Fmoc group

Table 2: Predicted Fragment Ions for Fmoc-Ala-Thr(tBu)-Gly-OH (Alternative 1)

Ion TypeSequencePredicted m/zNotes
Precursor[Fmoc-A-T(tBu)-G-OH+H]+582.29
b2[Fmoc-A]+295.13
b3[Fmoc-A-T(tBu)]+452.25
y1[G-OH+H]+76.04
y2[T(tBu)-G-OH+H]+233.15
Fragment[Fmoc]+179.08Characteristic Fmoc fragment
Neutral Loss[M+H - 56]+526.29Loss of isobutylene from tBu
Neutral Loss[M+H - 222]+360.21Loss of Fmoc group

Table 3: Predicted Fragment Ions for Fmoc-Ala-Thr-Gly-NH2 (Alternative 2)

Ion TypeSequencePredicted m/zNotes
Precursor[Fmoc-ATG-NH2+H]+523.25
b2[Fmoc-A]+295.13
b3[Fmoc-AT]+396.18
y1[G-NH2+H]+75.05
y2[TG-NH2+H]+176.10
Fragment[Fmoc]+179.08Characteristic Fmoc fragment
Neutral Loss[M+H - 44]+479.25Loss of acetaldehyde from Thr
Neutral Loss[M+H - 222]+301.17Loss of Fmoc group

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on meticulous sample preparation and appropriate instrument settings. Below are generalized protocols for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of synthetic peptides.

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.[6]

    • The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).

  • Instrumentation (Typical Settings for a Quadrupole Time-of-Flight - Q-TOF MS):

    • Ionization Mode: Positive

    • Capillary Voltage: 2.5 - 3.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 400 °C

    • Collision Gas: Argon

    • Collision Energy: For MS/MS, a ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich fragmentation spectrum.

  • Data Acquisition and Analysis:

    • Acquire full scan MS spectra to determine the mass of the precursor ion.

    • Select the precursor ion for MS/MS analysis to generate a fragmentation spectrum.

    • Analyze the fragmentation spectrum to identify b- and y-ions for sequence confirmation and to detect characteristic neutral losses and fragment ions from protecting groups.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
  • Sample Preparation:

    • Matrix Selection: For peptides in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.[7]

    • Matrix Solution: Prepare a saturated solution of CHCA in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[8]

    • Sample-Matrix Mixture: Mix the peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 ratio.

    • Spotting: Spot 0.5 - 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[9]

  • Instrumentation (Typical Settings for a TOF Analyzer):

    • Ionization Mode: Positive, Reflectron

    • Laser: Nitrogen laser (337 nm)

    • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize in-source decay.

    • Pulsed Ion Extraction: Use a delayed extraction to improve resolution.

  • Data Acquisition and Analysis:

    • Acquire a mass spectrum by averaging multiple laser shots across the sample spot.

    • For MS/MS (LIFT-TOF/TOF or PSD), isolate the precursor ion and acquire the fragmentation spectrum.

    • Analyze the spectrum for sequence ions and characteristic fragments.

Visualization of Analytical Workflow and Fragmentation

To further clarify the processes involved, the following diagrams illustrate the general workflow for peptide analysis and the predicted fragmentation pathways.

Peptide_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc-Ala-Thr-Gly-OAll) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (Dissolution & Matrix Mixing) Purification->SamplePrep MS_Acquisition Mass Spectrometer (ESI or MALDI) SamplePrep->MS_Acquisition MS1 MS1 Scan (Precursor Ion m/z) MS_Acquisition->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Spectral_Interpretation Spectral Interpretation MS2->Spectral_Interpretation Sequence_Verification Sequence Verification Spectral_Interpretation->Sequence_Verification Purity_Assessment Purity Assessment Sequence_Verification->Purity_Assessment

General workflow for the synthesis and mass spectrometry analysis of peptides.

Fragmentation_Comparison cluster_target Fmoc-Ala-Thr-Gly-OAll cluster_alt1 Alternative 1: Fmoc-Ala-Thr(tBu)-Gly-OH cluster_alt2 Alternative 2: Fmoc-Ala-Thr-Gly-NH2 P1 [Fmoc-ATG-OAll+H]+ F1_b b-ions P1->F1_b F1_y y-ions (OAll) P1->F1_y F1_fmoc m/z 179 P1->F1_fmoc F1_thr Neutral Loss (-44 Da) P1->F1_thr P2 [Fmoc-AT(tBu)G-OH+H]+ F2_b b-ions P2->F2_b F2_y y-ions (OH) P2->F2_y F2_fmoc m/z 179 P2->F2_fmoc F2_tbu Neutral Loss (-56 Da) P2->F2_tbu P3 [Fmoc-ATG-NH2+H]+ F3_b b-ions P3->F3_b F3_y y-ions (NH2) P3->F3_y F3_fmoc m/z 179 P3->F3_fmoc F3_thr Neutral Loss (-44 Da) P3->F3_thr

Predicted CID fragmentation pathways for the target peptide and its alternatives.

Conclusion

The mass spectrometric analysis of peptides containing this compound reveals a predictable fragmentation pattern characterized by the signature ion of the Fmoc group (m/z 179), a neutral loss of acetaldehyde from the threonine residue, and a y-ion series indicative of the C-terminal allyl ester. In comparison, the use of a tert-butyl protecting group on threonine introduces a distinct neutral loss of isobutylene, while a C-terminal amide modification results in a different precursor mass and y-ion series. By understanding these distinct fragmentation signatures, researchers can confidently identify and characterize their synthetic peptides, ensuring the quality and integrity of these crucial molecules for research and therapeutic development.

References

A Comparative Guide to Carboxyl-Protecting Groups: Allyl Ester vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and intricate molecular design, the judicious selection of protecting groups is paramount. For the carboxyl functional group, a variety of ester-based protecting groups are available, each with a unique profile of stability and reactivity. This guide provides an objective comparison of the allyl ester protecting group against other commonly employed alternatives, including methyl, ethyl, benzyl, tert-butyl, and silyl esters. The comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Orthogonality: The Cornerstone of Protecting Group Strategy

A key concept in complex synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others under specific, non-interfering reaction conditions.[1][2] The allyl ester stands out due to its unique deprotection mechanism, offering a high degree of orthogonality with many other common protecting groups.

Orthogonal_Deprotection_Strategy cluster_molecule Multifunctional Molecule cluster_protection Protection cluster_deprotection Selective Deprotection Molecule R-COOH R'-OH R''-NH2 P_COOH Allyl Ester (R-COOAll) Molecule->P_COOH Allylation P_OH Silyl Ether (R'-OSiR3) Molecule->P_OH Silylation P_NH2 Boc (R''-NHBoc) Molecule->P_NH2 Boc Anhydride D_COOH Pd(0) / Scavenger P_COOH->D_COOH Deprotects only Allyl D_OH F- (e.g., TBAF) P_OH->D_OH Deprotects only Silyl D_NH2 Acid (e.g., TFA) P_NH2->D_NH2 Deprotects only Boc Free_COOH Free_COOH D_COOH->Free_COOH R-COOH Free_OH Free_OH D_OH->Free_OH R'-OH Free_NH2 Free_NH2 D_NH2->Free_NH2 R''-NH2

Quantitative Comparison of Carboxyl Protecting Groups

The choice of a protecting group is a balance of its stability under various reaction conditions and the ease of its removal. The following table summarizes the performance of common carboxyl protecting groups based on experimental data.

Protecting GroupProtection Conditions (Typical Yield)Deprotection ConditionsStability
Allyl Ester Allyl alcohol, DCC/DMAP, CH2Cl2, 0°C to RT (>90%)Pd(PPh3)4, scavenger (e.g., morpholine, dimedone), THF or CH2Cl2, RTStable to acidic (TFA) and basic (piperidine) conditions.[3]
Methyl Ester MeOH, H+ cat. (e.g., H2SO4), reflux (>95%)Saponification (e.g., LiOH, NaOH in MeOH/H2O) or strong acid (e.g., HBr, HI)Labile to strong base and strong acid.
Ethyl Ester EtOH, H+ cat. (e.g., H2SO4), reflux (>95%)Saponification (e.g., LiOH, NaOH in EtOH/H2O)Similar to methyl ester, labile to strong base and strong acid.
Benzyl Ester Benzyl alcohol, H+ cat. or DCC/DMAP (>90%)Catalytic hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH)Labile to hydrogenolysis and strong acids. Stable to mild base.[4]
tert-Butyl Ester Isobutylene, H+ cat. or Boc2O, DMAP (>85%)Strong acid (e.g., TFA in CH2Cl2)Stable to base and hydrogenolysis. Labile to strong acid.[1]
Silyl Ester (e.g., TBDMS) TBDMS-Cl, imidazole, DMF, RT (>90%)Fluoride ion source (e.g., TBAF in THF) or mild acidLabile to both acidic and basic conditions.[5]

Deprotection Pathways: A Mechanistic Overview

The distinct deprotection mechanisms are fundamental to the orthogonality of these protecting groups.

Deprotection_Pathways cluster_allyl Allyl Ester Deprotection cluster_benzyl Benzyl Ester Deprotection cluster_tertbutyl tert-Butyl Ester Deprotection Allyl_Ester R-COO-Allyl Pi_Allyl_Complex [π-Allyl-Pd(II) Complex] Allyl_Ester->Pi_Allyl_Complex Pd(0) Carboxylate R-COO- Pi_Allyl_Complex->Carboxylate Scavenger Benzyl_Ester R-COO-Bn Hydrogenolysis H2, Pd/C Benzyl_Ester->Hydrogenolysis Carboxylic_Acid_Bn R-COOH + Toluene Hydrogenolysis->Carboxylic_Acid_Bn tButyl_Ester R-COO-tBu Protonation H+ (e.g., TFA) tButyl_Ester->Protonation Carbocation t-Butyl Cation + R-COOH Protonation->Carbocation Elimination

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies in the laboratory.

Protocol 1: Protection of a Carboxylic Acid as an Allyl Ester

Materials:

  • Carboxylic acid (1.0 equiv)

  • Allyl alcohol (1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • Dissolve the carboxylic acid in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP and allyl alcohol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous CH2Cl2 dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of an Allyl Ester using Palladium Catalysis

Materials:

  • Allyl ester (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv)

  • Morpholine (scavenger) (10 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the allyl ester in anhydrous THF under an inert atmosphere.[6]

  • Add morpholine to the solution.

  • Add Pd(PPh3)4 to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization.

Protocol 3: Protection of a Carboxylic Acid as a Benzyl Ester

Materials:

  • Carboxylic acid (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Cesium carbonate (Cs2CO3) (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add Cs2CO3 to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of a Benzyl Ester by Hydrogenolysis

Materials:

  • Benzyl ester (1.0 equiv)

  • Palladium on carbon (10% Pd/C) (0.1 equiv by weight)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the benzyl ester in methanol or ethyl acetate.[1]

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon to the reaction flask or use a hydrogenation apparatus.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.

Conclusion

The allyl ester protecting group offers a distinct and valuable tool in the synthetic chemist's arsenal. Its stability to both acidic and basic conditions, coupled with its mild and highly selective palladium-catalyzed deprotection, provides a level of orthogonality that is often crucial in the synthesis of complex molecules.[8] While other protecting groups such as methyl, benzyl, and tert-butyl esters have their well-established roles, the allyl ester provides a unique solution for scenarios requiring deprotection under neutral conditions, thereby preserving sensitive functional groups that would be compromised by acidic or basic hydrolysis or hydrogenolysis. The choice of the most appropriate protecting group will always be context-dependent, relying on a careful analysis of the overall synthetic route and the specific functionalities present in the molecule.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of N-Fmoc-L-threonine Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and stereochemical purity of amino acid derivatives is paramount in the synthesis of peptides and pharmaceuticals, where impurities can significantly impact the final product's efficacy, safety, and yield. N-Fmoc-L-threonine Allyl Ester, a key building block in solid-phase peptide synthesis (SPPS), requires rigorous purity assessment to ensure the integrity of the resulting peptides. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to determine the chemical and enantiomeric purity of this compound. The choice of method depends on the specific purity attribute being assessed, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical MethodPurity Aspect AssessedPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Chemical PuritySeparation based on polarityRobust, reproducible, and widely available.[1]May not separate all structurally similar impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric PurityDifferential interaction with a chiral stationary phase.[2]Direct and accurate determination of enantiomeric excess (% ee).[2]Requires specialized and often expensive chiral columns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chemical Purity & IdentitySeparation by HPLC coupled with mass-to-charge ratio detection.[1]Provides molecular weight information for impurity identification.[1]Quantitative accuracy can be influenced by ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Integrity & Chemical PurityAbsorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]Provides detailed structural information and can be used for absolute purity determination (qNMR).[3][4][5]Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Elemental CompositionCombustion of the sample to determine the percentage of C, H, N, and other elements.[1]Confirms the elemental composition of the bulk material.Does not provide information on the nature of impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound and can be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the percentage purity of this compound by separating it from non-isomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in ACN

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is essential for determining the enantiomeric excess (% ee) of the desired L-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Lux Cellulose-2 or CHIRALPAK IC)[2][6]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

Procedure:

  • Mobile Phase Preparation:

    • A typical mobile phase is a mixture of an organic modifier (e.g., ACN or MeOH) and an acidic additive. For example, Acetonitrile with 0.1% TFA. The exact ratio should be optimized for the specific column.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 5 µL

    • Isocratic Elution: The mobile phase composition is kept constant throughout the run.

  • Data Analysis:

    • The enantiomeric excess is calculated using the following formula: % ee = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the main component and identifying impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • LC Conditions:

    • Use the same HPLC method as described for chemical purity.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100-1000

    • The expected molecular weight for this compound (C₂₂H₂₃NO₅) is 381.42 g/mol .[7][8][9][10] The protonated molecule [M+H]⁺ should be observed at m/z 381.16.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide an absolute purity value without the need for a reference standard of the analyte.[4][11][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Impurity Identification & Structural Confirmation cluster_2 Absolute Purity & Compositional Verification cluster_3 Final Purity Assessment start N-Fmoc-L-threonine Allyl Ester Sample hplc HPLC (Chemical Purity) start->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc lcms LC-MS hplc->lcms If impurities detected report Comprehensive Purity Report hplc->report chiral_hplc->lcms chiral_hplc->report nmr NMR Spectroscopy lcms->nmr For structural elucidation qnmr qNMR nmr->qnmr For absolute purity qnmr->report elemental Elemental Analysis elemental->report

Caption: Workflow for the comprehensive purity analysis of this compound.

References

A Comparative Guide to Threonine Derivatives in Solid-Phase Peptide Synthesis: N-Fmoc-L-threonine Allyl Ester vs. Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. Threonine, with its secondary hydroxyl group, presents a unique challenge, requiring effective side-chain protection to prevent side reactions and ensure high purity and yield of the final peptide. This guide provides an objective, data-driven comparison of two commonly employed threonine derivatives: N-Fmoc-L-threonine Allyl Ester and Fmoc-Thr(tBu)-OH.

This comparison will delve into their respective performance in SPPS, covering coupling efficiency, deprotection conditions, and potential side reactions. Detailed experimental protocols and quantitative data are presented to aid in making informed decisions for your peptide synthesis strategy.

At a Glance: Key Performance Comparison

The choice between an allyl and a tert-butyl (tBu) protecting group for the threonine side chain is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection. The following table summarizes the key characteristics and performance metrics of each derivative.

FeatureThis compoundFmoc-Thr(tBu)-OH
Side-Chain Protecting Group Allyl (All)tert-Butyl (tBu)
Deprotection Condition Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent.[1]Strong acid (e.g., Trifluoroacetic acid - TFA).[2]
Orthogonality Orthogonal to acid-labile (e.g., tBu, Trt) and base-labile (Fmoc) protecting groups.[3]Orthogonal to base-labile (Fmoc) protecting groups.[2]
Typical Coupling Efficiency Generally high, comparable to other standard Fmoc-amino acids.High, though steric hindrance can necessitate optimized coupling reagents and longer reaction times.[2]
Potential Side Reactions - Incomplete deprotection. - Palladium contamination of the final peptide.- Dehydration to dehydrobutyrine (Dhb) during coupling or Fmoc deprotection.[4] - O-sulfonation during final cleavage in the presence of certain scavengers.[5]
Primary Application Synthesis of cyclic or branched peptides where selective, on-resin side-chain deprotection is required.[1]Routine incorporation of threonine in linear peptides synthesized using a standard Fmoc/tBu strategy.

Experimental Protocols

Detailed methodologies for the critical steps of coupling and side-chain deprotection for both threonine derivatives are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Coupling of Fmoc-Thr(tBu)-OH

This protocol outlines a standard coupling cycle for incorporating Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.[5]

    • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and allow for a pre-activation time of 2-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Upon completion, wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Side-Chain Deprotection of Threonine(tBu)

The tert-butyl group is removed during the final cleavage of the peptide from the resin.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge the generated tert-butyl cations.

  • Cleavage Reaction:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Coupling of this compound

The coupling procedure for this compound is similar to that of other standard Fmoc-amino acids and follows the general steps outlined in Protocol 1.

Protocol 4: On-Resin Side-Chain Deprotection of Threonine(All)

The allyl ester is selectively removed on the solid support using a palladium catalyst.

  • Resin Preparation: Swell the peptide-resin in an inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Deprotection Cocktail: Prepare a solution containing a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.25-0.5 equivalents), and a scavenger, for instance, phenylsilane (PhSiH₃) (5-10 equivalents), in the chosen inert solvent.[6]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours.[6]

  • Washing:

    • Thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.

    • Finally, wash the resin with DMF and DCM.

Visualizing the Workflow and Chemical Strategies

To better illustrate the processes discussed, the following diagrams, generated using Graphviz, depict the general SPPS workflow and the specific deprotection chemistries of the allyl and tert-butyl groups.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Resin-Bound Peptide (N-term Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Comparison cluster_allyl This compound Deprotection cluster_tBu Fmoc-Thr(tBu)-OH Deprotection Thr_All Threonine Side Chain O-Allyl Reagents_All Pd(PPh₃)₄ PhSiH₃ Thr_All->Reagents_All Deprotected_Thr_All Deprotected Threonine Side Chain -OH Reagents_All->Deprotected_Thr_All Thr_tBu Threonine Side Chain O-tert-Butyl Reagents_tBu TFA Cocktail Thr_tBu->Reagents_tBu Deprotected_Thr_tBu Deprotected Threonine Side Chain -OH Reagents_tBu->Deprotected_Thr_tBu

References

The Strategic Advantage of Allyl Ester Protection in Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, particularly in the development of complex molecules such as peptides and oligonucleotides, the ability to selectively unmask specific functional groups is paramount. This is achieved through a robust orthogonal protection strategy, where different classes of protecting groups can be removed under distinct, non-interfering conditions. Among the arsenal of protecting groups for carboxylic acids, the allyl ester stands out for its unique combination of stability and mild, selective deprotection, offering a significant advantage in the design of sophisticated synthetic routes.

This guide provides an objective comparison of the allyl ester protecting group with common alternatives, supported by experimental data, to inform the strategic choices of researchers, scientists, and drug development professionals.

A Head-to-Head Comparison of Carboxylic Acid Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability towards various reaction conditions and the orthogonality of its removal. The allyl ester is most frequently compared against the tert-butyl (tBu) and benzyl (Bzl) esters.

ParameterAllyl Ester (-OAll)tert-Butyl Ester (-OtBu)Benzyl Ester (-OBzl)4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (-ODmab)
Deprotection Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) under neutral conditions.[1]Strong acid (e.g., Trifluoroacetic acid - TFA).[2]Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HF).[3]2% Hydrazine in DMF.[4][5]
Orthogonality to Fmoc/tBu Excellent. Stable to both piperidine (Fmoc removal) and TFA (tBu removal).[1]Integral to the Fmoc/tBu strategy (removed with tBu groups).Excellent. Stable to both piperidine and TFA.Excellent. Stable to both piperidine and TFA.[5]
Key Advantages Fully orthogonal to acid- and base-labile groups, enabling on-resin modifications.[6] Mild deprotection avoids reactive carbonium ions.[1]High stability and efficient prevention of side reactions like pyroglutamate formation.[4]High stability and orthogonal to many groups. Useful in fragment condensation.[3]Orthogonal to Fmoc/tBu strategies.
Key Disadvantages Requires a specific palladium catalyst and scavenger, with potential for catalyst contamination.Not suitable for synthesizing protected peptide fragments where the side chain must remain protected after cleavage.Requires specific catalysts that can be sensitive to poisoning. Strong acid cleavage may not be compatible with sensitive functional groups.[2]Can lead to side reactions like pyroglutamate formation. Failed cyclization attempts have been reported where allyl esters succeeded.[4]
Typical Crude Peptide Purity Moderate to HighHighModerate to HighVariable, with reports of unexpected side-products.[4]
On-Resin Cyclization Success High. Successfully used in numerous on-resin cyclization strategies.[7][8]Not applicable for on-resin side-chain cyclization strategies requiring C-terminal deprotection.Can be used, but deprotection via hydrogenolysis is not typically performed on-resin.Reported to fail in side-chain to side-chain cyclization where analogous allyl-protected peptides were successful.[4]

Experimental Protocols

Protocol 1: On-Resin Allyl Ester Deprotection for Peptide Cyclization

This protocol describes the selective removal of a side-chain allyl ester from a resin-bound peptide to enable subsequent on-resin cyclization.

Materials:

  • Peptidyl-resin containing a side-chain allyl ester (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH incorporated) (0.1 mmol scale)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale, dissolve Pd(PPh₃)₄ (0.025 eq.) and phenylsilane (15 eq.) in DCM.

  • Add the deprotection solution to the resin.

  • Agitate the suspension gently at room temperature for 30 minutes.

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 4-6) one more time to ensure complete removal.[8]

  • Wash the resin extensively with DCM (5x), followed by DMF (3x), and finally DCM (5x) to remove all traces of the palladium catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the subsequent on-resin cyclization step.

Protocol 2: On-Resin Head-to-Tail Peptide Cyclization

This protocol outlines the cyclization of a linear peptide anchored to the resin via a side chain, following the deprotection of the C-terminal allyl ester and N-terminal Fmoc group.

Materials:

  • Peptidyl-resin with a free C-terminal carboxylate and a free N-terminal amine (from Protocol 1 and subsequent Fmoc deprotection) (0.075 mmol scale)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (0.375 mmol)

  • HOBt (Hydroxybenzotriazole) (0.375 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (0.75 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Wash the deprotected peptidyl-resin thoroughly with DMF.

  • In a separate vessel, dissolve PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF.

  • Add the coupling solution to the resin.

  • Shake the reaction vessel at room temperature. The reaction time can vary from 30 minutes to several hours depending on the peptide sequence.[7]

  • Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the cyclization is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The cyclic peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Visualizing Orthogonal Strategies

The true power of the allyl ester is visualized in the context of a multi-step synthesis requiring selective deprotection.

Orthogonal_Strategy cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_deprotection Selective Deprotection & Modification cluster_cleavage Final Cleavage Start Start Elongation Peptide Elongation (Fmoc-AA(PG)-OH) Start->Elongation Coupling Cycles Protected_Peptide Resin-Bound Peptide Fmoc-AA-...-AA(OAll)-...-AA(OtBu)-Resin Elongation->Protected_Peptide Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Protected_Peptide->Allyl_Deprotection Step 1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Allyl_Deprotection->Fmoc_Deprotection Step 2 Cyclization On-Resin Cyclization Fmoc_Deprotection->Cyclization Step 3 Final_Cleavage TFA Cleavage (Removes OtBu & Resin Linkage) Cyclization->Final_Cleavage Step 4 Final_Product Cyclic Peptide Final_Cleavage->Final_Product

Caption: Orthogonal workflow for on-resin peptide cyclization.

The diagram above illustrates a typical workflow for synthesizing a cyclic peptide on a solid support. The allyl ester (-OAll) and tert-butyl ester (-OtBu) protecting groups are used orthogonally. The allyl group is selectively removed using a palladium catalyst to free a carboxylic acid for cyclization, without affecting the acid-labile tBu groups. Subsequently, the N-terminal Fmoc group is removed with piperidine, and the now-free termini are coupled. The final cleavage with TFA removes the tBu protecting groups and cleaves the peptide from the resin.

Deprotection_Comparison cluster_PG1 Allyl Ester (PG1) cluster_PG2 tert-Butyl Ester (PG2) cluster_PG3 Fmoc (Amine PG3) Protected_Molecule Multi-Protected Molecule (PG1, PG2, PG3) Reagent1 Pd(PPh₃)₄ / Scavenger (Neutral) Protected_Molecule->Reagent1 Selective Removal Reagent2 TFA (Acidic) Protected_Molecule->Reagent2 Selective Removal Reagent3 Piperidine (Basic) Protected_Molecule->Reagent3 Selective Removal Product1 Deprotected at PG1 Reagent1->Product1 Product2 Deprotected at PG2 Reagent2->Product2 Product3 Deprotected at PG3 Reagent3->Product3

References

A Researcher's Guide to Threonine Protecting Groups: A Stability Showdown

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the field of drug development and peptide synthesis, the selection of an appropriate protecting group for the hydroxyl function of threonine is a critical decision that profoundly impacts synthetic efficiency and final product purity. The stability of this protecting group under various reaction conditions dictates its compatibility with different synthetic strategies. This guide provides an objective comparison of the stability of commonly used threonine protecting groups, supported by experimental data and detailed protocols to inform your selection process.

The Contenders: A Look at Common Threonine Protecting Groups

The most prevalent protecting groups for the threonine side chain are the tert-butyl (tBu) ether, the trityl (Trt) ether, and the benzyl (Bzl) ether. The choice between these is largely dictated by the overall peptide synthesis strategy, namely whether it is Fmoc-based or Boc-based.

  • tert-Butyl (tBu): A workhorse in Fmoc-based solid-phase peptide synthesis (SPPS), the tBu group is known for its robustness. It is stable to the basic conditions required for Fmoc-group removal but is readily cleaved by strong acids.[1]

  • Trityl (Trt): Also used in Fmoc-SPPS, the Trt group is significantly more acid-labile than the tBu group. This property allows for its selective removal under milder acidic conditions, which is advantageous in the synthesis of acid-sensitive peptides or protected peptide fragments.[2][3]

  • Benzyl (Bzl): A staple in the Boc-based synthesis strategy, the benzyl ether is stable to the moderately acidic conditions used for Boc-group removal. Its cleavage is typically achieved with strong acids or through catalytic hydrogenolysis.[4][5]

Head-to-Head Stability: A Quantitative Comparison

The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. The following table summarizes the stability of the tBu, Trt, and Bzl protecting groups under conditions frequently encountered in peptide synthesis.

Protecting GroupStability to 20% Piperidine in DMF (Base)Stability to 95% TFA in DCM (Strong Acid)Stability to 1% TFA in DCM (Mild Acid)Stability to H₂/Pd/C (Hydrogenolysis)
tert-Butyl (tBu) High (Stable)Low (Labile)High (Stable)High (Stable)
Trityl (Trt) High (Stable)Very Low (Very Labile)Low (Labile)High (Stable)
Benzyl (Bzl) High (Stable)Low (Labile)High (Stable)Low (Labile)

Experimental Protocols: Assessing Protecting Group Stability

To quantitatively determine the stability of different threonine protecting groups, a standardized experimental protocol is essential. The following outlines a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).

Objective:

To quantitatively compare the stability of Thr(tBu), Thr(Trt), and Thr(Bzl) protecting groups under various deprotection conditions.

Materials:
  • N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH)

  • N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH)

  • N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH)

  • Deprotection Reagents:

    • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

    • 95% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 2.5% water and 2.5% triisopropylsilane (TIS) as scavengers

    • 1% (v/v) TFA in DCM with 2.5% TIS

  • Hydrogenation setup: H₂ gas, 10% Palladium on Carbon (Pd/C), Methanol (MeOH)

  • Quenching solution: 5% (v/v) Acetic acid in the mobile phase

  • HPLC system with a C18 column

  • Solvents: DMF, DCM, MeOH, Acetonitrile (ACN), Water

Procedure:

1. Sample Preparation: a. Prepare stock solutions of each protected threonine derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMF or DCM).

2. Stability Assay: a. Acidic Conditions (TFA): i. To separate reaction vials, add a known amount of each protected threonine stock solution. ii. Initiate the reaction by adding the 95% TFA or 1% TFA reagent. iii. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. iv. Immediately quench the reaction by diluting the aliquot in the quenching solution. b. Basic Conditions (Piperidine): i. To separate reaction vials, add a known amount of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH stock solutions. ii. Initiate the reaction by adding the 20% piperidine in DMF reagent. iii. At the same time points as the acid stability assay, withdraw an aliquot and quench with the acetic acid solution. c. Hydrogenolysis Conditions (for Bzl group): i. Dissolve a known amount of Boc-Thr(Bzl)-OH in methanol. ii. Add 10% Pd/C catalyst (e.g., 10% by weight of the substrate). iii. Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon). iv. At the specified time points, withdraw an aliquot, filter out the catalyst, and quench.

3. HPLC Analysis: a. Analyze the quenched samples by reverse-phase HPLC. b. Use a suitable gradient of water/acetonitrile containing 0.1% TFA. c. Monitor the disappearance of the starting material (protected threonine) and the appearance of the deprotected threonine peak. d. Calculate the percentage of the remaining protected amino acid at each time point by integrating the respective peak areas.

4. Data Presentation: a. Plot the percentage of the remaining protected amino acid against time for each condition to visualize the deprotection kinetics.

Visualizing the Selection Process

The choice of a threonine protecting group is a critical step in planning a peptide synthesis strategy. The following diagram illustrates the logical workflow for selecting an appropriate protecting group based on the synthetic methodology.

G Threonine Protecting Group Selection Workflow start Start: Threonine Incorporation synthesis_strategy Select Synthesis Strategy start->synthesis_strategy fmoc_strategy Fmoc/tBu Strategy synthesis_strategy->fmoc_strategy Fmoc boc_strategy Boc/Bzl Strategy synthesis_strategy->boc_strategy Boc acid_sensitivity Is the final peptide acid-sensitive? fmoc_strategy->acid_sensitivity use_bzl Use Thr(Bzl) boc_strategy->use_bzl use_tbu Use Thr(tBu) (Standard) acid_sensitivity->use_tbu No use_trt Use Thr(Trt) (Milder Cleavage) acid_sensitivity->use_trt Yes end End: Deprotected Threonine use_tbu->end Cleavage with strong acid (TFA) use_trt->end Cleavage with mild/strong acid (TFA) cleavage_method Select Cleavage Method use_bzl->cleavage_method strong_acid Strong Acid (e.g., HF) cleavage_method->strong_acid Acid-stable residues hydrogenolysis Hydrogenolysis (H2, Pd/C) cleavage_method->hydrogenolysis Catalyst-compatible residues strong_acid->end hydrogenolysis->end

Caption: A decision tree for selecting the appropriate threonine protecting group.

Conclusion

The choice between tert-butyl, trityl, and benzyl protecting groups for threonine is a strategic decision that depends on the overall synthetic plan. The tBu group offers robustness for routine Fmoc-SPPS, while the highly acid-labile Trt group provides an orthogonal option for the synthesis of sensitive peptides. The Bzl group remains the standard for Boc-based strategies, offering cleavage options via strong acid or hydrogenolysis. A thorough understanding of the stability and reactivity of these protecting groups, supported by quantitative data, empowers researchers to design more efficient and successful peptide synthesis campaigns.

References

N-Fmoc-L-threonine Allyl Ester: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). N-Fmoc-L-threonine Allyl Ester has emerged as a valuable building block, offering unique advantages in the synthesis of complex peptides. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols, to inform its application in peptide chemistry.

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminal carboxylic acid is protected by an allyl ester. This orthogonal protection scheme is central to its utility, allowing for the selective removal of the Fmoc group under basic conditions during peptide chain elongation, while the allyl ester remains intact. The allyl group can then be selectively cleaved under mild, palladium(0)-catalyzed conditions, a feature that is particularly advantageous for the synthesis of cyclic peptides and other complex peptide structures.

Performance Comparison of C-Terminal Protecting Groups

The choice of a C-terminal protecting group for the initial amino acid in SPPS is critical as it can influence the overall yield and purity of the final peptide. While direct, quantitative side-by-side comparisons for linear peptides are not extensively documented in single studies, the performance of the allyl ester can be evaluated based on its well-established applications and comparison to standard methodologies.

Protecting Group StrategyKey CharacteristicsAdvantagesDisadvantagesTypical Crude Purity
Allyl Ester (OAll) Cleaved by Pd(0) catalysis. Stable to acid and base.- Enables on-resin, head-to-tail cyclization.[1] - Orthogonal to standard Fmoc/tBu and Boc/Bzl strategies. - Mild deprotection conditions preserve sensitive residues.- Requires a specific palladium-catalyzed deprotection step. - Potential for catalyst contamination if not properly washed.Good to Excellent (Highly dependent on cyclization efficiency for cyclic peptides).[1][2]
Direct Linkage to Resin (e.g., Wang, Rink Amide) The C-terminus is directly attached to the solid support.- Standard, well-established method for linear peptides. - No additional C-terminal deprotection step is required.- Not suitable for on-resin head-to-tail cyclization. - Risk of diketopiperazine formation, especially with Pro or Gly at the C-terminus.[3]Good to Excellent (for linear peptides).
Methyl/Ethyl Ester (OMe/OEt) Cleaved by saponification (strong base).- Can be used in solution-phase synthesis.- Harsh basic cleavage conditions are not compatible with standard Fmoc-SPPS. - Can lead to side reactions like racemization.Variable.
Benzyl Ester (OBzl) Cleaved by strong acid (e.g., HF) or hydrogenolysis.- Commonly used in Boc-SPPS.- Not orthogonal to the acid-labile side-chain protecting groups used in Fmoc-SPPS.Good (in Boc-SPPS).

Key Applications of this compound

The primary application of this compound lies in the synthesis of cyclic peptides, where its unique deprotection chemistry is leveraged to enable on-resin cyclization.

On-Resin Head-to-Tail Cyclization

This technique involves synthesizing a linear peptide on a solid support where the first amino acid is anchored through its side chain, leaving the C-terminal carboxylic acid protected as an allyl ester. After the linear sequence is assembled, the N-terminal Fmoc group and the C-terminal allyl group are selectively removed, and the peptide is cyclized while still attached to the resin. This method minimizes intermolecular side reactions that can occur in solution-phase cyclization, often leading to higher yields and purities of the desired cyclic peptide.[1]

Quantitative Data for On-Resin Cyclization:

Peptide TypeCyclization StrategyCoupling ReagentsReported Crude Purity/Yield
Model Peptide (Glu-linked)Head-to-Tail (on-resin)DIC/Oxyma22-28% crude purity
Model Peptide (Asp-linked)Head-to-Tail (on-resin)DIC/OxymaLower purity than Glu-linked
Cyclic HeptapeptideAutomated Head-to-Tail (on-resin)Not specified>90% crude purity

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of N-Fmoc-L-threonine with allyl alcohol.

Materials:

  • N-Fmoc-L-threonine

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Fmoc-L-threonine in DCM.

  • Add allyl alcohol and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

On-Resin Allyl Ester Deprotection

This protocol describes the removal of the allyl protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • 0.5% Diisopropylethylamine (DIPEA) in DMF

  • 0.5% Sodium diethyldithiocarbamate in DMF

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DCM or THF.

  • Add the deprotection solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Drain the deprotection solution and wash the resin thoroughly with DCM and DMF.

  • Wash the resin with a solution of 0.5% DIPEA in DMF to remove any residual catalyst.

  • Wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge any remaining palladium.

  • Wash the resin extensively with DMF and DCM.

  • The resin-bound peptide with a free C-terminal carboxylic acid is now ready for the next step (e.g., cyclization or cleavage from the resin).

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

SPPS_Workflow_with_Allyl_Ester cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization start Side-chain anchored resin aa1 Couple Fmoc-Thr(tBu)-OAll start->aa1 deprotect1 Fmoc deprotection (Piperidine) aa1->deprotect1 couple_n Couple subsequent Fmoc-amino acids deprotect1->couple_n deprotect_n Final Fmoc deprotection couple_n->deprotect_n linear_peptide Resin-bound linear peptide with C-terminal OAll deprotect_n->linear_peptide allyl_deprotect Allyl deprotection (Pd(0), Scavenger) linear_peptide->allyl_deprotect cyclize Intramolecular coupling allyl_deprotect->cyclize cyclic_peptide Resin-bound cyclic peptide cyclize->cyclic_peptide cleavage Cleavage from resin & side-chain deprotection (TFA cocktail) cyclic_peptide->cleavage final_product Purified Cyclic Peptide cleavage->final_product

Caption: Workflow for on-resin synthesis of a cyclic peptide using this compound.

Orthogonal_Deprotection cluster_Fmoc Fmoc Removal cluster_Allyl Allyl Removal Peptide Fmoc-NH-Peptide-CO-OAll Base Base (e.g., Piperidine) Peptide->Base Palladium Pd(0) Catalyst + Scavenger Peptide->Palladium Fmoc_Removed H₂N-Peptide-CO-OAll Base->Fmoc_Removed Allyl_Removed Fmoc-NH-Peptide-COOH Palladium->Allyl_Removed

Caption: Orthogonality of Fmoc and Allyl protecting groups.

References

A Comparative Guide to N-Fmoc-L-threonine Allyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). The choice of a protecting group for the hydroxyl side chain of threonine is critical, directly impacting yield, purity, and the potential for side reactions or the introduction of complex modifications like glycosylation. This guide provides an objective comparison of N-Fmoc-L-threonine Allyl Ester with the more conventional N-Fmoc-L-threonine (tert-Butyl)-OH, supported by established chemical principles and data from analogous systems.

Executive Summary

This compound offers a key advantage over the standard tert-butyl (tBu) protected threonine: orthogonality. The allyl ester is stable to both the basic conditions used for Fmoc group removal and the strong acidic conditions used for final cleavage and removal of most other side-chain protecting groups (like tBu). This unique stability profile allows for the selective deprotection of the threonine side chain while the peptide remains attached to the solid support, opening avenues for on-resin modifications such as glycosylation, phosphorylation, or cyclization. While Fmoc-Thr(tBu)-OH is a robust and widely used reagent for the synthesis of linear peptides, this compound is the superior choice for complex peptide synthesis requiring site-specific modification of the threonine residue.

Performance Comparison of Threonine Protecting Groups

The selection of a protecting group for the threonine side chain is a trade-off between stability, ease of removal, and the need for orthogonal deprotection. The following table summarizes the key performance characteristics of the allyl ester versus the commonly used tert-butyl ether.

FeatureThis compoundN-Fmoc-L-threonine(tBu)-OH
Protection Type O-Allyl EsterO-tert-Butyl Ether
Deprotection Conditions Palladium(0)-catalyzed allyl transfer (e.g., Pd(PPh₃)₄ and a scavenger like PhSiH₃) under neutral conditions.[1]Strong acid (e.g., high concentration of Trifluoroacetic Acid - TFA).[2]
Orthogonality Fully orthogonal to both base-labile (Fmoc) and acid-labile (e.g., tBu, Trt, Boc) protecting groups.[3][4]Orthogonal to the base-labile Fmoc group, but not to other acid-labile groups.
Key Advantages - Enables selective, on-resin deprotection of the threonine side chain.[3] - Ideal for the synthesis of glycopeptides and other post-translationally modified peptides.[5] - Mild deprotection conditions prevent damage to sensitive residues.[4]- High stability during standard Fmoc-SPPS.[2] - Widely available and cost-effective. - Deprotection occurs simultaneously with final peptide cleavage from the resin.
Potential Disadvantages - Requires a specific palladium catalyst and scavenger, which can be costly and may require careful removal to avoid peptide contamination. - Deprotection reaction can be sensitive to atmospheric oxygen, although microwave-assisted methods can improve efficiency.[2]- Does not allow for selective on-resin modification of the threonine side chain. - Strong acid cleavage can lead to side reactions with sensitive residues in the peptide sequence.
Typical Applications - Synthesis of O-linked glycopeptides (e.g., mucins, PSGL-1 fragments).[6][7] - On-resin cyclization involving the threonine side chain. - Site-specific labeling or modification of peptides.- Routine synthesis of linear peptides. - Peptides where threonine modification is not required.

Case Study: O-linked Glycopeptide Synthesis

A primary application of this compound is in the synthesis of O-linked glycopeptides, where a carbohydrate moiety is attached to the hydroxyl group of threonine. The orthogonal nature of the allyl ester is essential for this process.

Workflow for O-linked Glycopeptide Synthesis:

  • Peptide Elongation: The peptide chain is assembled on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position.

  • Selective Allyl Deprotection: Once the peptide sequence is assembled, the allyl ester on the threonine side chain is selectively removed on-resin using a palladium(0) catalyst. The N-terminal Fmoc group and other acid-labile side-chain protecting groups remain intact.

  • On-Resin Glycosylation: With the threonine hydroxyl group now free, a protected carbohydrate donor is coupled to the threonine side chain.

  • Completion of Synthesis: Any further amino acids can be added to the peptide chain if required.

  • Final Cleavage and Deprotection: The completed glycopeptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard TFA cocktail.

This strategy allows for the precise and efficient synthesis of complex glycopeptides that would be difficult or impossible to produce using a threonine residue with a non-orthogonal protecting group like tert-butyl ether.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin for Fmoc-SPPS)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: On-Resin Deprotection of the Allyl Ester Side Chain

This protocol outlines the selective removal of the allyl ester from the threonine side chain while the peptide remains on the solid support.

Materials:

  • Peptide-resin containing the O-allyl protected threonine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the allyl ester) in anhydrous DCM or THF. Add phenylsilane (5-10 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction is typically monitored by HPLC analysis of a small cleaved sample.

  • Washing: After complete deprotection, drain the reaction mixture and wash the resin extensively with DCM, DMF, and a solution of a chelating agent (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium. Follow with further DCM and DMF washes.

Visualizing the Workflow

SPPS_Workflow Fmoc-SPPS Workflow with On-Resin Modification cluster_SPPS_Cycle Standard SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 Repeat n times coupling Coupling of next Fmoc-AA-OH wash1->coupling Repeat n times wash2 Wash (DMF) coupling->wash2 Repeat n times wash2->deprotection Repeat n times incorporation Incorporate Fmoc-Thr(OAll)-OH allyl_deprotection Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3) incorporation->allyl_deprotection on_resin_modification On-Resin Side-Chain Modification (e.g., Glycosylation) allyl_deprotection->on_resin_modification final_cleavage Final Cleavage and Global Deprotection (TFA) on_resin_modification->final_cleavage purification Purification (HPLC) final_cleavage->purification final_product Modified Peptide purification->final_product cluster_SPPS_Cycle cluster_SPPS_Cycle cluster_SPPS_Cycle->incorporation

Caption: Workflow for SPPS incorporating on-resin modification via allyl deprotection.

Orthogonality Orthogonal Protection Strategy Peptide Fmoc-NH-...-Thr(OAll)-...-AA(PG)-...-Resin Base Base (e.g., Piperidine) Peptide:f0->Base Cleaves Fmoc Palladium Palladium(0) Catalyst + Scavenger Peptide:f0->Palladium Cleaves Allyl Acid Strong Acid (e.g., TFA) Peptide:f0->Acid Cleaves PG & Resin Linker Product_Base H2N-...-Thr(OAll)-...-AA(PG)-...-Resin Base->Product_Base:f0 Product_Pd Fmoc-NH-...-Thr(OH)-...-AA(PG)-...-Resin Palladium->Product_Pd:f0 Product_Acid H2N-...-Thr(OAll)-...-AA(OH)-...-OH Acid->Product_Acid:f0

Caption: Orthogonality of Fmoc, Allyl, and acid-labile protecting groups (PG).

Conclusion

This compound is an invaluable reagent for advanced peptide synthesis. Its key feature, the orthogonal allyl ester protecting group, provides chemists with the flexibility to perform selective, on-resin modifications of the threonine side chain. While Fmoc-Thr(tBu)-OH remains the workhorse for the synthesis of simple, linear peptides, the allyl-protected counterpart is essential for the creation of complex biomolecules such as glycopeptides, cyclic peptides, and other specifically modified constructs. The requirement for a palladium catalyst for deprotection necessitates careful planning and purification, but the synthetic possibilities unlocked by this approach make it an indispensable tool for peptide chemists in research and drug development.

References

Safety Operating Guide

Proper Disposal of N-Fmoc-L-threonine Allyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Fmoc-L-threonine Allyl Ester, a common reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following protocols are based on general best practices for similar chemical compounds and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data sheets for similar Fmoc-protected amino acids, the primary hazards are minimal, and the compound is not classified as hazardous. However, it may cause respiratory tract, skin, and eye irritation.[1]

Personal Protective Equipment (PPE) to be worn when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation:

  • Solid Waste: Collect un-dissolved this compound, contaminated weighing paper, and spent reagents in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container for non-halogenated organic waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in a designated solid waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to prevent unforeseen chemical reactions.

2. Waste Containment and Labeling:

  • Containers: Use robust, leak-proof containers appropriate for chemical waste. Ensure containers are kept tightly closed when not in use.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste". The approximate concentration and volume should also be indicated.

3. Storage and Disposal:

  • Storage: Store waste containers in a designated, well-ventilated, and cool, dry hazardous waste accumulation area, away from heat sources and incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2]

Chemical Waste Profile

Characteristic Information Source
Chemical Name This compound[3]
Molecular Formula C22H23NO5[3]
Appearance Solid[4]
Primary Hazards May cause respiratory tract, skin, and eye irritation.[1]
Incompatibilities Strong oxidizing agents.
Toxicity The product itself and its degradation products are not considered toxic.[1][2]

Experimental Protocol: Spill Decontamination

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a dry spill, avoid creating dust. Cover the spill with an absorbent, non-combustible material like sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_identification Step 1: Waste Identification cluster_segregation Step 2: Segregation cluster_containment Step 3: Containment & Labeling cluster_disposal Step 4: Final Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (Powder, Contaminated Items) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid contain_solid Containerize in Labeled 'Solid Hazardous Waste' solid_waste->contain_solid contain_liquid Containerize in Labeled 'Liquid Non-Halogenated Organic Waste' liquid_waste->contain_liquid store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store dispose Arrange for EHS Pickup and Disposal store->dispose

Caption: Waste Segregation and Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Fmoc-L-threonine Allyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety, logistical, and operational information for the handling and disposal of N-Fmoc-L-threonine Allyl Ester, a key building block in peptide synthesis.

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations, based on guidelines for similar Fmoc-protected amino acids.[1][2][3]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double gloving is a good practice).Laboratory coat.N95 or P1 type dust mask, especially if not handled in a fume hood.[2][3]
Dissolving and Solution Handling Chemical splash goggles.Nitrile gloves.Laboratory coat.Recommended to be performed in a chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles.Nitrile gloves.Laboratory coat.Must be performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator with organic vapor cartridges.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Not generally required if waste is properly contained.

Experimental Protocols: Safe Handling Workflow

A systematic approach is critical for both safety and experimental success when working with this compound.

Pre-Operational Checklist:
  • Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are readily accessible.

  • Don PPE: Put on the appropriate Personal Protective Equipment as detailed in the table above.

Step-by-Step Handling Procedure:
  • Weighing the Solid:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine particles.

    • Use a clean spatula and weighing paper.

    • Carefully transfer the solid to prevent generating dust.

  • Preparing Solutions:

    • Slowly add the solvent to the solid to avoid splashing.

    • If sonication or heating is required to dissolve the solid, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

    • Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

  • Conducting Reactions:

    • All reactions involving this compound must be conducted within a properly functioning chemical fume hood.

    • Ensure all glassware is securely clamped and that the reaction setup is stable.

Post-Operational Procedure:
  • Decontamination:

    • Wipe down the work surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Clean all glassware and equipment that came into contact with the chemical.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, should be treated as chemical waste. It is crucial to keep this waste stream separate from other types of waste.

  • Container Management: Use a dedicated, compatible, and clearly labeled waste container with a secure, tight-fitting lid.

  • Professional Disposal: The generated waste needs to be stored separately and handed over to a professional biological and chemical waste treatment company to avoid environmental pollution.[4] Do not dispose of this chemical down the drain.

Logical Workflow for Handling N-Fmoc-L-threonine Allyl Esterdot

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble Materials & Waste Container prep_workspace->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Conduct Reaction handling_dissolve->handling_react post_decon Decontaminate Workspace & Glassware handling_react->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff disp_collect Collect in Labeled Container post_dispose->disp_collect post_wash Wash Hands post_doff->post_wash disp_store Store Separately disp_collect->disp_store disp_professional Professional Waste Disposal disp_store->disp_professional

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.